KP-302
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-24-11-5-8-18(24)20(27)23-17(9-12-25-13-10-21-15-25)19(26)22-14-16-6-3-2-4-7-16/h2-8,10-11,13,15,17H,9,12,14H2,1H3,(H,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
XLISVTDEJLYVTB-KRWDZBQOSA-N |
Isomeric SMILES |
CN1C=CC=C1C(=O)N[C@@H](CCN2C=CN=C2)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC=C1C(=O)NC(CCN2C=CN=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Evofosfamide (TH-302) in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (B1684547), also known as TH-302, is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the hypoxic microenvironment of solid tumors.[1] Tumor hypoxia is a common feature of solid malignancies and is associated with resistance to conventional therapies, including chemotherapy and radiation, as well as a more aggressive tumor phenotype.[2] Evofosfamide was developed to exploit this unique feature of the tumor microenvironment, delivering a potent cytotoxic agent specifically to these hard-to-treat, oxygen-deprived regions.[1] This document provides a comprehensive overview of the mechanism of action of evofosfamide, supported by preclinical data, experimental methodologies, and visual representations of its activation and effects.
Core Mechanism of Action
Evofosfamide is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2][3][4] The 2-nitroimidazole (B3424786) moiety functions as a molecular trigger, sensitive to the low oxygen conditions characteristic of hypoxic tumor regions.[4]
Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, evofosfamide undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase, to form a radical anion.[3] In the presence of oxygen, this reaction is readily reversible, and the prodrug returns to its original inactive state.[3][5] In the absence of sufficient oxygen, the radical anion undergoes further reduction and fragmentation, releasing the active cytotoxic agent, Br-IPM.[3][5] Br-IPM is a potent DNA cross-linking agent that induces DNA damage, leading to cell cycle arrest and apoptosis.[3][5]
Signaling Pathway of Evofosfamide Activation and Action
Caption: Mechanism of Evofosfamide activation.
Quantitative Data from Preclinical Studies
The selective cytotoxicity of evofosfamide under hypoxic conditions has been demonstrated across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 under Hypoxia (µM) | IC50 under Normoxia (µM) | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| CNE-2 | Nasopharyngeal Carcinoma | 8.33 ± 0.75 | >100 | >12 |
| HONE-1 | Nasopharyngeal Carcinoma | 7.62 ± 0.67 | >100 | >13 |
| HNE-1 | Nasopharyngeal Carcinoma | 0.31 ± 0.07 | >100 | >322 |
Data from Huang et al., 2018.[6]
In vivo studies using human tumor xenograft models have further substantiated the anti-tumor activity of evofosfamide.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| H460 | Non-small Cell Lung Cancer | 50 mg/kg, daily for 5 days/week | Optimal response with minimal toxicity |
| HT29 | Colon Cancer | 100 mg/kg, every 3 days for 5 doses | 3-fold increase in tumor growth delay with cisplatin |
Data from Liu et al., 2012.[4][7]
Experimental Protocols
In Vitro Cytotoxicity Assay
A common method to assess the hypoxia-selective cytotoxicity of evofosfamide involves the following steps:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Hypoxic and Normoxic Incubation: The plates are then placed in either a standard cell culture incubator (normoxia, 21% O2) or a hypoxic chamber (e.g., 1% or 0.1% O2) for a specified period, typically 24-48 hours.
-
Drug Treatment: Cells are treated with a serial dilution of evofosfamide under both normoxic and hypoxic conditions.
-
Viability Assessment: After the incubation period, cell viability is assessed using a standard assay such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both conditions to determine the hypoxic cytotoxicity ratio.
In Vivo Xenograft Model for Efficacy Studies
The in vivo efficacy of evofosfamide is typically evaluated using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: Evofosfamide is administered to the treatment group, often via intraperitoneal injection, according to a specified dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess efficacy.
Experimental Workflow for Evaluating Evofosfamide
Caption: A typical experimental workflow.
Downstream Cellular Effects
The primary downstream effect of Br-IPM released from evofosfamide is the induction of DNA damage. This is evidenced by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[6] This DNA damage subsequently triggers cell cycle arrest, predominantly at the G2/M phase, and ultimately leads to apoptosis.[6] Studies have also indicated that evofosfamide can suppress the expression of hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions.[6]
Conclusion
Evofosfamide (TH-302) represents a targeted therapeutic strategy designed to exploit the hypoxic microenvironment of solid tumors. Its mechanism of action, centered on the hypoxia-selective release of a potent DNA-alkylating agent, has been well-characterized in preclinical models. The quantitative data from in vitro and in vivo studies demonstrate its potent and selective anti-tumor activity in hypoxic conditions. The detailed experimental protocols provide a framework for the continued investigation and development of hypoxia-activated prodrugs in oncology. This in-depth understanding of evofosfamide's mechanism is crucial for its rational clinical development and for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. Evofosfamide - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromo-isophosphoramide Mustard (Br-IPM) DNA Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-isophosphoramide mustard (Br-IPM) is the active cytotoxic metabolite of the hypoxia-activated prodrug, evofosfamide (B1684547) (TH-302). As a bifunctional alkylating agent, Br-IPM exerts its potent anti-tumor activity primarily through the formation of covalent bonds with DNA, leading to the generation of interstrand and intrastrand cross-links. These lesions physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of Br-IPM-induced DNA cross-linking, detailing its activation from evofosfamide under hypoxic conditions, the subsequent DNA damage response (DDR), and the signaling pathways culminating in programmed cell death. This document includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and visual representations of the key molecular processes involved.
Introduction
Hypoxia is a common feature of the tumor microenvironment and is associated with resistance to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) are designed to selectively target these oxygen-deficient regions, minimizing systemic toxicity. Evofosfamide (TH-302) is a second-generation HAP that consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM)[1]. Under hypoxic conditions, the 2-nitroimidazole component undergoes a one-electron reduction, leading to the release of the active Br-IPM[1]. Br-IPM, analogous to other nitrogen mustards like cyclophosphamide (B585) and ifosfamide, functions as a DNA cross-linking agent, inducing a level of DNA damage that is often beyond the repair capacity of cancer cells, leading to their demise[2].
Mechanism of Action: From Prodrug Activation to DNA Adduct Formation
The activation of evofosfamide to Br-IPM is a critical step that confers its tumor-selective toxicity.
-
Hypoxia-Induced Activation: In the low-oxygen environment of tumors, cellular reductases, such as cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole trigger of evofosfamide. This reduction leads to the fragmentation of the molecule and the release of the highly reactive Br-IPM.
-
DNA Alkylation: Once released, the electrophilic aziridinium (B1262131) ion of Br-IPM reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. As a bifunctional agent, Br-IPM can react with two different sites on DNA, leading to the formation of:
-
Monoadducts: Covalent attachment of Br-IPM to a single DNA base.
-
Interstrand Cross-links (ICLs): Covalent linkage of the two complementary strands of the DNA double helix. This is considered the most cytotoxic lesion as it completely blocks DNA replication and transcription.
-
Intrastrand Cross-links: Linkage of two bases on the same DNA strand.
-
Figure 1: Activation of Evofosfamide and DNA Cross-linking by Br-IPM.
Quantitative Data on Cytotoxicity
The cytotoxic efficacy of evofosfamide, and by extension Br-IPM, is significantly enhanced under hypoxic conditions. The following tables summarize the 50% inhibitory concentration (IC50) values of evofosfamide in various cancer cell lines under normoxic and hypoxic environments.
| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O₂) | IC50 (µM) under Hypoxia (<1% O₂) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | >300 | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | 75.2 ± 5.6 | 8.33 ± 0.75 | 9 | [3] |
| HONE-1 | Nasopharyngeal Carcinoma | 70.1 ± 6.2 | 7.62 ± 0.67 | 9.2 | [3] |
| DU-145 | Prostate Cancer | 842 | 4.14 | ~203 | [4] |
| MDA-MB-231-TXSA | Breast Cancer | >50 | ~5 | >10 | [5] |
| MDA-MB-453 | Breast Cancer | >50 | ~10 | >5 | [5] |
| MDA-MB-468 | Breast Cancer | >50 | ~25 | >2 | [5] |
| ZR-75 | Breast Cancer | >50 | ~15 | >3.3 | [5] |
| MCF-7 | Breast Cancer | >50 | ~20 | >2.5 | [5] |
| T47D | Breast Cancer | >50 | ~1 | >50 | [5] |
| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | [6] |
| U87MG | Glioblastoma | 1400 | 90 | ~15.5 | [7] |
| H460 | Lung Cancer | 40 | 0.1 | 400 | [7] |
Table 1: IC50 Values of Evofosfamide in Various Cancer Cell Lines. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the IC50 under normoxia divided by the IC50 under hypoxia, indicating the selectivity of the drug for hypoxic cells.
DNA Damage Response and Cell Cycle Arrest
The formation of DNA cross-links by Br-IPM activates the cellular DNA Damage Response (DDR) network, a complex signaling cascade that senses DNA lesions and coordinates cell cycle progression and DNA repair.
-
Sensing the Damage: DNA cross-links are recognized by sensor proteins, leading to the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
-
Signal Transduction: Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. This phosphorylation cascade amplifies the DNA damage signal.
-
Cell Cycle Arrest: A key outcome of the DDR is the induction of cell cycle arrest, which provides time for the cell to repair the damaged DNA. Br-IPM has been shown to induce a significant arrest in the G2/M phase of the cell cycle[3]. This is often mediated by the phosphorylation and inactivation of the Cdc25c phosphatase by Chk1 and Chk2, which in turn prevents the activation of the Cyclin B1/Cdk1 complex required for mitotic entry.
Figure 2: Br-IPM-induced DNA Damage Response Leading to G2/M Arrest.
Induction of Apoptosis
If the DNA damage induced by Br-IPM is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.
-
Intrinsic (Mitochondrial) Pathway: DNA damage can activate the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7[8][9][10].
-
Execution of Apoptosis: Effector caspases are responsible for the systematic dismantling of the cell. A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of apoptosis. Studies have shown that treatment with evofosfamide leads to the cleavage of PARP and the activation of caspase-3 and/or caspase-7, confirming the induction of apoptosis[8].
Figure 3: Intrinsic Apoptotic Pathway Induced by Br-IPM.
Experimental Protocols
Cell Viability Assay
To determine the IC50 values of Br-IPM (via its prodrug evofosfamide), a standard cell viability assay such as the MTT or resazurin (B115843) assay can be used.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of evofosfamide under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for 48-72 hours.
-
Viability Reagent Addition: Add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve fitting software.
Modified Alkaline Comet Assay for DNA Interstrand Cross-links
This assay is a sensitive method to detect and quantify DNA interstrand cross-links at the single-cell level[3][7][11].
-
Cell Treatment: Treat cells with Br-IPM or evofosfamide for the desired time.
-
Irradiation: Irradiate the cells on ice with a fixed dose of X-rays (e.g., 15 Gy) to introduce random DNA strand breaks. Non-cross-linked DNA will migrate further in the gel, while cross-linked DNA will be retarded.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) for 40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25 V) for 30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA migration) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA interstrand cross-links.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions | MDPI [mdpi.com]
- 9. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Core of Hypoxia-Activated Targeting: A Technical Guide to KP-302 (Evofosfamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KP-302 (also known as TH-302 or evofosfamide), a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the oxygen-deprived microenvironments of solid tumors. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols for its evaluation, and provides visual representations of its core biological pathways and experimental workflows.
Introduction: Exploiting Tumor Hypoxia
Tumor hypoxia, a common feature of solid malignancies, is a significant driver of tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1][2] This low-oxygen environment, however, presents a unique therapeutic window for targeted drug activation. This compound is a second-generation HAP designed to exploit this physiological difference between tumor and normal tissues.[1][3] It consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2][4] In well-oxygenated normal tissues, this compound remains in its stable, non-toxic prodrug form. Conversely, in the severely hypoxic conditions of a tumor, it undergoes bioreduction, releasing its potent cytotoxic payload.[1][5]
Mechanism of Action: Selective Cytotoxicity in Anoxia
The selective action of this compound is contingent on intracellular one-electron reductases, such as cytochrome P450 oxidoreductase (POR), which are prevalent in hypoxic cells.[1][2][5]
Under Normoxic Conditions: The 2-nitroimidazole component of this compound can be reduced to a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the original, inactive prodrug form, thus preventing the release of the cytotoxic agent and sparing healthy tissues.[1]
Under Anoxic/Hypoxic Conditions: In the absence of sufficient oxygen, the radical anion undergoes further reduction.[1] This irreversible process leads to the fragmentation of the molecule and the release of the active DNA cross-linking agent, Br-IPM.[1][2][4] Br-IPM then induces DNA damage, leading to cell cycle arrest and apoptosis, specifically in the hypoxic tumor cells.[1][6]
Furthermore, this compound exhibits a "bystander effect," where the released Br-IPM can diffuse from the hypoxic zone to adjacent, better-oxygenated tumor cells, thereby amplifying its anti-tumor activity.[4][7]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a range of preclinical models and further evaluated in human clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung | Normoxia | >100 | [4] |
| H460 | Non-Small Cell Lung | Hypoxia | ~1-10 | [4] |
| Multiple Lines | Various Cancers | Hypoxia (~0.1% O2) | Enhanced Sensitivity | [1] |
| Osteosarcoma | Bone Cancer | Hypoxia (1% O2) | Selective Toxicity | [1] |
| Melanoma | Skin Cancer | Hypoxia (1% O2) | Significant Inhibition | [1] |
Note: IC50 values can vary based on the specific experimental conditions, such as the degree of hypoxia and duration of drug exposure.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) % | Reference |
| H460 | Non-Small Cell Lung | 50 mg/kg, QD x 5/wk x 2 wks | 89% | [4] |
| H460 | Non-Small Cell Lung | 25 mg/kg, QD x 5/wk x 2 wks | 75% | [4] |
| H460 | Non-Small Cell Lung | 12.5 mg/kg, QD x 5/wk x 2 wks | 51% | [4] |
| H460 | Non-Small Cell Lung | 6.25 mg/kg, QD x 5/wk x 2 wks | 43% | [4] |
| Various Models (11 total) | Various Cancers | Varies | 10% - 89% | [4] |
TGI is a measure of the reduction in tumor growth in treated animals compared to a vehicle control group.
Table 3: Clinical Trial Efficacy of this compound (Evofosfamide)
| Trial Phase | Cancer Type | Combination Therapy | Key Efficacy Endpoint | Result | Reference |
| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin (B1662922) | 6-month Progression-Free Survival (PFS) Rate | 58% | [8] |
| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin | Median PFS | 6.5 months | [8] |
| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin | Median Overall Survival | 21.5 months | [8] |
| Phase II | Advanced Soft Tissue Sarcoma | Doxorubicin | Objective Response Rate (CR+PR) | 36% | [8] |
CR: Complete Response, PR: Partial Response.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro Hypoxia-Selective Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Hypoxic Conditions: For the hypoxic arm, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balanced with N2) for a period before and during drug treatment.[1] The normoxic arm remains in the standard incubator.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
Western Blot for DNA Damage and Apoptosis Markers
Objective: To assess the molecular mechanisms of this compound-induced cell death, specifically DNA damage and apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with this compound under normoxic and hypoxic conditions as described above.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved caspase-3, and PARP.[4][6] A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.[4] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor growth delay and overall survival.[4]
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[4]
Signaling Pathways and Logical Relationships
This compound's cytotoxic effect is mediated through the induction of DNA damage, which subsequently activates cell cycle checkpoints and apoptotic signaling cascades.
Conclusion and Future Directions
This compound (evofosfamide) has demonstrated significant promise as a hypoxia-activated prodrug with selective cytotoxicity against cancer cells in anoxic conditions.[1][4] Its mechanism of action, which leverages the unique physiology of the tumor microenvironment, provides a targeted approach to cancer therapy. Preclinical data robustly support its hypoxia-selective activity, and clinical trials have shown encouraging results, particularly in combination with standard chemotherapies for solid tumors like soft tissue sarcoma.[8]
Future research should continue to focus on identifying predictive biomarkers of response, such as the expression levels of activating reductases or the extent of tumor hypoxia, to better select patient populations who would benefit most from this therapy.[4] Further exploration of combination strategies, including with immunotherapy and anti-angiogenic agents, may also unlock the full potential of this targeted approach to treating cancer.[3][7][9]
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-activated selectivity-improved anti-PKM2 antibody combined with prodrug TH-302 for potentiated targeting therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. Hypoxia-activated prodrug and antiangiogenic therapies cooperatively treat pancreatic cancer but elicit immunosuppressive G-MDSC infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of the safety and antitumor activity of the hypoxia-activated prodrug TH-302 in combination with doxorubicin in patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia-activated chemotherapeutic TH-302 enhances the effects of VEGF-A inhibition and radiation on sarcomas. [vivo.weill.cornell.edu]
The Bystander Effect of TH-302 in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the bystander effect associated with the hypoxia-activated prodrug (HAP) TH-302, also known as evofosfamide. Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies. TH-302 is designed to be selectively activated under such hypoxic conditions, releasing a potent DNA-alkylating agent to induce cell death. A key aspect of its proposed mechanism of action is the "bystander effect," whereby the activated cytotoxic agent diffuses from the hypoxic target cells to kill nearby cancer cells in better-oxygenated areas. This guide synthesizes the available preclinical data, details the experimental protocols used to evaluate this phenomenon, and visually represents the underlying biological pathways and experimental designs.
Core Mechanism of Action and the Bystander Hypothesis
TH-302 is a 2-nitroimidazole (B3424786) prodrug of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM). In the low-oxygen environment characteristic of solid tumors, intracellular reductases reduce the 2-nitroimidazole group of TH-302. This reduction leads to the fragmentation of the prodrug and the release of the active Br-IPM. Br-IPM is a DNA cross-linking agent that causes double-strand breaks, leading to cell cycle arrest and apoptosis.[1]
The bystander hypothesis for TH-302 posits that the released Br-IPM is not confined to the hypoxic cell where it is generated. Instead, it can diffuse across cell membranes into adjacent, better-oxygenated tumor regions. This diffusion extends the cytotoxic activity of TH-302 beyond the immediate hypoxic zone, potentially overcoming the challenge of heterogeneous tumor hypoxia. However, it is important to note that the significance and even the occurrence of this bystander effect are subjects of ongoing scientific debate. Some studies suggest that the observed killing of normoxic cells can be attributed to low-level activation of TH-302 in these cells at high drug concentrations, rather than a true bystander effect.[2][3]
Signaling and Activation Pathway
The following diagram illustrates the proposed mechanism of TH-302 activation and the subsequent bystander effect.
Quantitative Preclinical Data
The following tables summarize the in vitro cytotoxicity of TH-302 in various cancer cell lines under normoxic and hypoxic conditions, as well as its in vivo efficacy in xenograft models.
Table 1: In Vitro Cytotoxicity of TH-302
| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O2) | IC50 (µM) under Hypoxia (~0.1% O2) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| H460 | Non-Small Cell Lung | >40 | 0.2 | >200 | [4] |
| HT1080 | Fibrosarcoma | >100 | 0.5 | >200 | [5] |
| MIA PaCa-2 | Pancreatic | >50 | 0.3 | >167 | [6] |
| PANC-1 | Pancreatic | >50 | 0.4 | >125 | [6] |
| BxPC-3 | Pancreatic | >50 | 0.6 | >83 | [6] |
HCR (Hypoxic Cytotoxicity Ratio) = IC50 Normoxia / IC50 Hypoxia
Table 2: In Vivo Antitumor Activity of TH-302 in Xenograft Models
| Xenograft Model | Cancer Type | TH-302 Dose (mg/kg) & Schedule | Tumor Growth Inhibition (%) | Reference |
| H460 | Non-Small Cell Lung | 50, i.p., 5 days/week | 89 | [5] |
| HT1080 | Fibrosarcoma | 100, i.p., once weekly for 2 weeks | 75 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 50, i.p., 3 times/week for 3 weeks | Prolonged survival | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to evaluate the bystander effect of TH-302.
In Vitro Bystander Effect Assay (Multicellular Layer Co-culture)
This assay is designed to assess the ability of the active metabolite of TH-302 to diffuse from cells that can activate the prodrug to bystander cells that cannot.
Protocol Steps:
-
Cell Line Preparation: Utilize two distinct cell lines. The "activator" cell line should efficiently metabolize TH-302 (e.g., cells overexpressing a nitroreductase). The "bystander" cell line should have low metabolic activity towards TH-302 and be distinguishable from the activator cells (e.g., through stable expression of a fluorescent protein like GFP).
-
Multicellular Layer (MCL) Culture:
-
Seed a mixture of activator and bystander cells at a specific ratio (e.g., 1:1) onto a porous membrane insert in a culture dish.
-
Culture the cells for several days to allow them to form a dense, multi-layered structure that mimics the three-dimensional architecture of a tumor.
-
-
TH-302 Treatment:
-
Expose the MCLs to a range of TH-302 concentrations.
-
Incubate the MCLs under either normoxic (21% O2) or hypoxic (<1% O2) conditions for a predetermined duration (e.g., 24 hours).
-
-
Analysis of Bystander Cell Viability:
-
Following treatment, wash the MCLs to remove the drug.
-
Dissociate the MCLs into a single-cell suspension using enzymatic digestion (e.g., trypsin-EDTA).
-
Analyze the cell suspension using flow cytometry to quantify the viability of the GFP-positive bystander cell population (e.g., using a viability dye like propidium (B1200493) iodide).
-
A significant decrease in the viability of the bystander cells in the presence of activator cells and TH-302, particularly under hypoxic conditions, would indicate a bystander effect.
-
In Vivo Assessment of TH-302 Efficacy in Xenograft Models
Animal models are essential for evaluating the antitumor activity of drugs in a more complex biological system.
Protocol Steps:
-
Cell Line and Animal Model Selection:
-
Choose a human cancer cell line that forms solid tumors when implanted in immunocompromised mice (e.g., nude or SCID mice).
-
House the animals under standard pathogen-free conditions.
-
-
Tumor Implantation and Growth:
-
Implant a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using caliper measurements.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TH-302 or a vehicle control according to a defined dose and schedule (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition or tumor growth delay.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of hypoxia (e.g., pimonidazole), DNA damage (e.g., γH2AX), and apoptosis (e.g., cleaved caspase-3).
-
Concluding Remarks
The concept of a bystander effect is a compelling feature of the hypoxia-activated prodrug TH-302, offering a potential mechanism to overcome the therapeutic challenge of tumor hypoxia heterogeneity. The preclinical data demonstrate the potent and selective activity of TH-302 in hypoxic environments. However, the precise contribution of the bystander effect to its overall antitumor efficacy remains an area of active investigation and debate within the scientific community. Further research is needed to definitively elucidate the extent of active metabolite diffusion and its therapeutic implications in the complex tumor microenvironment. This guide provides a foundational understanding of the principles, data, and experimental approaches central to the study of the TH-302 bystander effect.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Intratumor Pharmacokinetic/Pharmacodynamic Model for the Hypoxia-Activated Prodrug Evofosfamide (TH-302): Monotherapy Activity is Not Dependent on a Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Evofosfamide in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evofosfamide (B1684547) (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the oxygen-deprived microenvironments of solid tumors. This technical guide provides a comprehensive overview of the molecular targets of evofosfamide, its mechanism of action, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes. By leveraging the unique hypoxic niche of tumors, evofosfamide offers a targeted therapeutic strategy to overcome resistance to conventional therapies such as chemotherapy and radiation. This document synthesizes preclinical and clinical data to serve as a resource for researchers and professionals in oncology drug development.
Mechanism of Action: Hypoxia-Selective Activation
Evofosfamide is a 2-nitroimidazole (B3424786) prodrug of the potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[1][2] Its selective cytotoxicity is contingent on the low oxygen conditions characteristic of solid tumors.[1]
Under normal oxygen levels (normoxia), evofosfamide is largely inert. However, in hypoxic environments (typically <5% O₂), the 2-nitroimidazole moiety undergoes a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase (POR). This reduction generates a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the parent prodrug. In the absence of sufficient oxygen, the radical anion undergoes fragmentation, releasing the active cytotoxic agent, Br-IPM.[1][3]
This hypoxia-dependent activation allows for the targeted delivery of a potent DNA-damaging agent to tumor regions that are often resistant to standard therapies.[1]
Primary Molecular Target: DNA
The principal molecular target of the active metabolite of evofosfamide, Br-IPM, is nuclear DNA.[2] Br-IPM is a bifunctional alkylating agent, meaning it possesses two reactive sites that can form covalent bonds with nucleophilic centers on DNA bases.
The primary lesions induced by Br-IPM are interstrand crosslinks (ICLs) , where the two strands of the DNA double helix are covalently linked.[2] These ICLs are highly cytotoxic as they physically block DNA replication and transcription, essential processes for cell survival and proliferation. In addition to ICLs, Br-IPM can also form monoadducts and potentially intrastrand crosslinks. While the precise structure of Br-IPM-DNA adducts is not as extensively characterized as those of its analogue, phosphoramide (B1221513) mustard, studies on related compounds suggest that the N7 position of guanine (B1146940) is a primary site of alkylation.
Key Signaling Pathways and Cellular Responses
The formation of Br-IPM-DNA adducts triggers a cascade of cellular events, primarily revolving around the DNA Damage Response (DDR) pathway.
Hypoxia-Inducible Factor 1α (HIF-1α)
The stabilization of the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is a hallmark of the cellular response to hypoxia. While HIF-1α is not a direct target of evofosfamide, its presence is indicative of the hypoxic conditions required for the drug's activation. Interestingly, some studies have shown that treatment with evofosfamide can lead to a reduction in HIF-1α levels, suggesting a potential feedback mechanism or the elimination of the HIF-1α-expressing hypoxic cell population.[4]
DNA Damage Response (DDR) Pathway
The recognition of DNA adducts, particularly ICLs, activates the DDR, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
-
Sensing and Signaling: The stalled replication forks caused by ICLs are recognized by sensor proteins, leading to the activation of key kinases such as Ataxia Telangiectasia and Rad3-related (ATR).[1]
-
γH2AX Induction: A critical downstream event is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[4] γH2AX serves as a robust biomarker for DNA double-strand breaks (DSBs), which are intermediates in the repair of ICLs. The formation of nuclear foci containing γH2AX can be visualized and quantified to assess the extent of DNA damage.
-
Cell Cycle Arrest: The DDR signaling cascade leads to the activation of checkpoint proteins that halt the cell cycle, predominantly at the G2/M phase.[4] This provides the cell with time to repair the DNA damage before proceeding to mitosis.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspases and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).
DNA Repair Pathways
The repair of ICLs is a complex process involving multiple DNA repair pathways. The two major pathways implicated in the repair of damage induced by agents like Br-IPM are:
-
Fanconi Anemia (FA) Pathway: This pathway is specifically involved in the recognition and repair of ICLs.[5] It coordinates the action of nucleases to "unhook" the crosslink, followed by translesion synthesis and homologous recombination to accurately repair the DNA.
-
Nucleotide Excision Repair (NER): NER is also involved in the removal of the bulky adducts formed by Br-IPM from the DNA backbone.[6]
The interplay of these pathways determines the ultimate fate of the cancer cell following evofosfamide treatment.
Quantitative Data
The selective cytotoxicity of evofosfamide under hypoxic conditions has been quantified in numerous preclinical studies. The following tables summarize key in vitro and clinical trial data.
Table 1: In Vitro Cytotoxicity (IC50) of Evofosfamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Fold Selectivity (Normoxia/Hypoxia) |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | ~1.0 | >100 |
| CNE-1 | Nasopharyngeal Carcinoma | >100 | ~0.5 | >200 |
| HT-29 | Colorectal Cancer | ~80 | ~0.2 | 400 |
| SCCVII | Squamous Cell Carcinoma | ~50 | ~0.04 | 1250 |
| MCF-7 | Breast Cancer | >50 | ~1.56 | >32 |
| MDA-MB-231 | Breast Cancer | >50 | ~4.37 | >11 |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., duration of exposure, oxygen concentration).
Table 2: Summary of Selected Phase II Clinical Trial Outcomes for Evofosfamide
| Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Recurrent Glioblastoma (Bevacizumab-Refractory) | Evofosfamide + Bevacizumab | 33 | 9% (Partial Response) | 53 days | 129 days (4.6 months) |
| Relapsed/Refractory Multiple Myeloma | Evofosfamide + Dexamethasone | 31 | 16% (≥Partial Response) | Not Reported | 11.2 months |
| Relapsed/Refractory Multiple Myeloma | Evofosfamide + Bortezomib + Dexamethasone | 28 | 11% (≥Partial Response) | Not Reported | 11.2 months |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the molecular targets of evofosfamide.
Western Blotting for HIF-1α and γH2AX
Objective: To detect the expression levels of HIF-1α (as a marker of hypoxia) and γH2AX (as a marker of DNA damage) in cancer cells treated with evofosfamide.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
Evofosfamide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-HIF-1α, rabbit anti-phospho-Histone H2A.X (Ser139)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with the desired concentrations of evofosfamide under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-HIF-1α or anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify the formation of γH2AX foci in the nuclei of cancer cells as a measure of DNA double-strand breaks.
Materials:
-
Cancer cell lines cultured on coverslips
-
Evofosfamide
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: mouse anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with evofosfamide under normoxic and hypoxic conditions as described for Western blotting.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Evofosfamide Mechanism of Action
Caption: Hypoxia-selective activation of evofosfamide leading to DNA damage and cell death.
Diagram 2: DNA Damage Response Pathway to Evofosfamide
References
- 1. researchgate.net [researchgate.net]
- 2. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair Kinetics of Genomic Interstrand DNA Cross-Links: Evidence for DNA Double-Strand Break-Dependent Activation of the Fanconi Anemia/BRCA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of KP-302: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-302, also known as Lucid-21-302 and Lucid-MS, is a first-in-class, orally available, non-immunomodulatory small molecule inhibitor of Protein Arginine Deiminase (PAD) enzymes, with selectivity for PAD2.[1] It is under investigation as a neuroprotective agent for the treatment of multiple sclerosis (MS).[2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of PAD enzymes, which catalyze the post-translational modification of arginine residues to citrulline on various proteins. In the context of MS, hypercitrullination of myelin proteins, such as myelin basic protein (MBP), by overactive PAD enzymes is believed to destabilize the myelin sheath, contributing to demyelination and disease progression. By inhibiting PAD2, this compound aims to reduce myelin hypercitrullination, thereby protecting the myelin sheath from degradation, preventing demyelination, and potentially promoting remyelination.[1][3][4] This neuroprotective mechanism is distinct from the immunomodulatory approaches of many current MS therapies.[2][5]
Figure 1: Mechanism of Action of this compound in Preventing Demyelination.
Quantitative Pharmacodynamic Data
The preclinical development of this compound has generated significant quantitative data across various in vitro and in vivo models. These findings are summarized in the tables below.
In Vitro Activity
| Parameter | Enzyme | Value | Assay Type | Reference |
| Ki | Human PAD2 | 60 µM | Enzyme Inhibition Assay | Not specified in search results |
In Vivo Efficacy in a Murine Model of MS
| Model | Species | Treatment | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 50 mg/kg this compound, i.p. daily | Ameliorated disease severity, preserved myelination, and reduced axonal injury.[1] | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 1 mg this compound | Demonstrated improvement in clinical score compared to placebo.[6] | [6] |
| Cuprizone-induced Demyelination | Mouse | Not specified | Rescued cuprizone-induced myelin hypercitrullination and altered myelin integrity.[1] | [1] |
Preclinical Toxicology
| Species | Maximum Tolerated Dose | Key Findings | Reference |
| Rat | 2000 mg/kg | Well-tolerated. No limiting issues observed up to 600 mg/kg.[1] | [1] |
| Dog | 1000 mg/kg | Well-tolerated. No dose-limiting toxicity observed at the highest tested dose of 300 mg/kg.[1] | [1] |
Phase 1 Human Pharmacokinetics
| Dose Range (oral) | Key Findings | Reference |
| 50-300 mg (single ascending dose) | Safe and well-tolerated. Good oral absorption with AUC at 300 mg comparable to AUC in mouse efficacy studies.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
PAD2 Inhibition Assay
A standard method for screening PAD2 inhibitors involves a plate-based fluorometric or colorimetric assay.
-
Plate Coating: 96-well plates are coated with a substrate for PAD2, such as fibrinogen or a specific peptide (e.g., BAEE - Nα-Benzoyl-L-arginine ethyl ester).
-
Inhibitor Incubation: Recombinant human PAD2 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Enzymatic Reaction: The substrate is added to the enzyme-inhibitor mixture to initiate the citrullination reaction. The reaction is allowed to proceed for a defined period at 37°C.
-
Detection: The extent of citrullination is quantified. This can be achieved by:
-
Ammonia (B1221849) Detection: Measuring the ammonia by-product of the reaction using a glutamate (B1630785) dehydrogenase-coupled assay.
-
Antibody-based Detection: Using an antibody specific for citrullinated proteins in an ELISA format.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the PAD2 activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[8][9]
-
Induction: EAE is actively induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
-
Co-administration of Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to enhance the permeability of the blood-brain barrier, facilitating immune cell infiltration into the central nervous system.
-
This compound Administration: Treatment with this compound (e.g., 50 mg/kg, i.p. daily) or a vehicle control is initiated either at the time of EAE induction or upon the presentation of clinical symptoms.[1]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state or death.
-
Histological Analysis: At the end of the study, spinal cords and brains are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.
Figure 2: Experimental Workflow for the EAE Mouse Model.
Conclusion
The preclinical data for this compound (Lucid-21-302) demonstrate its potential as a novel, neuroprotective agent for the treatment of multiple sclerosis. Its distinct mechanism of action, focused on the inhibition of PAD2 and the prevention of myelin degradation, offers a promising alternative to current immunomodulatory therapies. The in vitro and in vivo studies have established its pharmacodynamic activity, and early clinical data suggest a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in MS patients.
References
- 1. Lucid-21-302 shows promise in preclinical studies of multiple sclerosis | BioWorld [bioworld.com]
- 2. Multiple Sclerosis Drug Lucid-MS Advances to Phase 2 Trial with Oral Formulation | QNTM Stock News [stocktitan.net]
- 3. Quantum Biopharma's Lucid-MS: A Neuroprotective Revolution in MS Treatment? [ainvest.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Quantum BioPharma Completes Phase 1 Trial Of Lucid-21-302 For Multiple Sclerosis Treatment | Nasdaq [nasdaq.com]
- 6. Demonstrating Positive Effects of Lucid-MS in Treating Multiple Sclerosis in Pre-Clinical Models - My MS Family [mymsfamily.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
The Intersection of Hypoxia and Cancer Therapy: Investigating the Role of the Tumor Microenvironment on TH-302 Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) presents a formidable challenge to effective cancer therapy. Its complex and dynamic nature, characterized by features like hypoxia, acidosis, and altered vasculature, can significantly impair the efficacy of conventional treatments. However, these unique characteristics also offer opportunities for targeted therapeutic strategies. This technical guide delves into the core of one such strategy: the hypoxia-activated prodrug (HAP) TH-302 (evofosfamide) and the critical role the TME plays in modulating its therapeutic efficacy.
The Mechanism of Action: A Hypoxia-Dependent Activation Cascade
TH-302 is a second-generation HAP designed to selectively target hypoxic regions within solid tumors.[1] Its ingenious design consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2] Under normal oxygen conditions (normoxia), TH-302 remains in its inactive prodrug form. However, within the severely hypoxic environment of a tumor, a cascade of reductive activation is initiated.
Intracellular reductases, such as cytochrome P450 reductase, catalyze a one-electron reduction of the 2-nitroimidazole group. In the presence of oxygen, this reaction is rapidly reversed, rendering the drug inactive in healthy, well-oxygenated tissues.[3][4] Conversely, under hypoxic conditions, the radical anion undergoes further reduction and fragmentation, releasing the active cytotoxic agent, Br-IPM.[2][3][4] Br-IPM then acts as a potent DNA cross-linking agent, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis in tumor cells.[2][3]
Quantitative Analysis of TH-302 Efficacy
The selective cytotoxicity of TH-302 in hypoxic versus normoxic conditions has been extensively documented across a wide range of cancer cell lines and preclinical tumor models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of TH-302
| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Fold Selectivity (Normoxia/Hypoxia) | Reference |
| H460 | Non-Small Cell Lung | >40 | ~0.2 | >200 | [4] |
| HT29 | Colon | >40 | ~0.5 | >80 | [4] |
| PC3 | Prostate | >40 | ~0.3 | >133 | [4] |
| Mia-Paca-2 | Pancreatic | >40 | ~0.4 | >100 | [4] |
| U87MG | Glioblastoma | >40 | ~0.6 | >67 | [4] |
Table 2: In Vivo Antitumor Activity of TH-302 in Xenograft Models
| Xenograft Model | Cancer Type | TH-302 Dose (mg/kg) & Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| H460 | Non-Small Cell Lung | 100, q3d x 4 | 89 | [5] |
| HT29 | Colon | 100, q3d x 4 | 75 | [5] |
| PC3 | Prostate | 100, q3d x 4 | 68 | [5] |
| Mia-Paca-2 | Pancreatic | 50, 3x/week for 3 weeks | Significant reduction in tumor weight | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 50, 3x/week for 2 weeks | Prolonged survival | [7][8] |
Experimental Protocols for Assessing TH-302 Efficacy
Reproducible and rigorous experimental design is paramount in evaluating the efficacy of hypoxia-activated prodrugs. Below are detailed methodologies for key experiments.
In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TH-302 under normoxic and hypoxic conditions.
-
Cell Culture: Culture cancer cell lines in appropriate media and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: Prepare serial dilutions of TH-302 in culture medium. Add the drug solutions to the appropriate wells.
-
Hypoxic Incubation: Place one set of plates in a hypoxic chamber with a gas mixture of 0.1% O2, 5% CO2, and balance N2. Incubate the other set of plates under normoxic conditions (21% O2, 5% CO2).
-
Incubation Period: Incubate the plates for a specified period, typically 48-72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor activity of TH-302 in a mouse xenograft model.
-
Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer TH-302 and vehicle control via the appropriate route (e.g., intraperitoneal or intravenous injection) according to the specified dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Immunohistochemical Analysis of Hypoxia and DNA Damage
This protocol is used to visualize the selective targeting of hypoxic tumor regions and the induction of DNA damage by TH-302.
-
Tissue Collection and Preparation: Excise tumors from treated and control animals and fix them in formalin. Embed the fixed tissues in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tissue blocks.
-
Immunostaining for Hypoxia:
-
Administer a hypoxia marker, such as pimonidazole, to the animals prior to tumor excision.
-
Use an anti-pimonidazole antibody to detect hypoxic regions in the tumor sections.
-
-
Immunostaining for DNA Damage:
-
Use an antibody against γH2AX, a marker for DNA double-strand breaks, to detect TH-302-induced DNA damage.
-
-
Visualization and Analysis: Use a secondary antibody conjugated to a chromogen or fluorophore for visualization. Analyze the stained sections using microscopy and image analysis software to quantify the extent of hypoxia and DNA damage.
The "Bystander Effect" and Combination Therapies
An important aspect of TH-302's mechanism is the "bystander effect," where the activated Br-IPM can diffuse from hypoxic cells to kill adjacent, better-oxygenated tumor cells.[5][9] This extends the therapeutic reach of TH-302 beyond the strictly hypoxic zones.
The unique targeting of the hypoxic TME makes TH-302 an ideal candidate for combination therapies. It can be combined with conventional chemotherapies that are effective against normoxic cells, or with radiotherapy, which is less effective in hypoxic regions.[2][9] Studies have shown that TH-302 can enhance the antitumor effects of drugs like gemcitabine, docetaxel, and cisplatin.[2][10]
Conclusion and Future Directions
TH-302 exemplifies a rational approach to cancer therapy that exploits the unique biology of the tumor microenvironment. Its hypoxia-selective activation mechanism provides a therapeutic window to target a cell population that is often resistant to conventional treatments. The preclinical and clinical data gathered to date underscore the potential of this strategy.
Future research should continue to focus on optimizing combination therapies, identifying predictive biomarkers of response, and exploring mechanisms of resistance. A deeper understanding of the intricate interplay between TH-302 and the dynamic tumor microenvironment will be crucial for realizing the full clinical potential of this and other hypoxia-activated prodrugs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance this promising area of oncology.
References
- 1. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting hypoxic microenvironment of pancreatic xenografts with the hypoxia-activated prodrug TH-302 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Activated Prodrug TH-302 Targets Hypoxic Bone Marrow Niches in Preclinical Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 10. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KP-302 In Vivo Xenograft Studies
Introduction
KP-302, also known as TH-302, is a hypoxia-activated prodrug designed to target the hypoxic regions commonly found in solid tumors.[1] Under low oxygen conditions, this compound is selectively converted by cellular reductases into its active form, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[2] This targeted activation minimizes damage to healthy, well-oxygenated tissues while concentrating the cytotoxic effect within the tumor microenvironment.[1][2] Preclinical studies have demonstrated the antitumor activity of this compound in a variety of human tumor xenograft models, highlighting its potential as a cancer therapeutic.[1]
These application notes provide a detailed protocol for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Key Experimental Protocols
Cell Line and Animal Model Selection
-
Cell Lines: A panel of human cancer cell lines with varying sensitivities to hypoxia can be used. Examples from preclinical studies include H460 (Non-Small Cell Lung Cancer), HT29 (Colon Adenocarcinoma), and PC3 (Prostate Carcinoma).[1]
-
Animal Models: Immunodeficient mice, such as athymic nude mice or NOD/SCID mice, are suitable for establishing human tumor xenografts. Animal age and weight should be consistent at the start of the study (e.g., 6-8 weeks old).
Tumor Implantation and Growth Monitoring
-
Cell Culture: Culture selected human cancer cell lines in their recommended media and conditions until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest and resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of approximately 1 x 10^7 cells/mL.
-
Subcutaneous Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
This compound Administration
-
Formulation: Prepare this compound for injection in a sterile vehicle, such as saline or a solution specified by the manufacturer.
-
Dosing and Schedule: A common dosing regimen used in preclinical studies is 50 mg/kg, administered intraperitoneally (i.p.) once daily for five consecutive days, followed by a two-day break, for a total of two weeks.[1]
-
Control Group: The control group should receive an equivalent volume of the vehicle solution on the same schedule.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of systemic toxicity.[1]
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse reactions to the treatment.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point. At the endpoint, tumors can be excised and weighed.
Data Presentation
Table 1: Antitumor Activity of this compound in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | P-value vs. Vehicle | Maximal Body Weight Loss (%) |
| NSCLC | H460 | 50 | QD x 5/wk x 2 wks, i.p. | 89 | <0.001 | 2.9 |
| SCLC | H146 | 50 | QD x 5/wk x 2 wks, i.p. | 75 | <0.001 | 3.5 |
| Melanoma | A375 | 50 | QD x 5/wk x 2 wks, i.p. | 68 | <0.001 | 1.8 |
| Prostate Cancer | PC3 | 50 | QD x 5/wk x 2 wks, i.p. | 55 | <0.01 | 4.1 |
| HCC | HepG2 | 50 | QD x 5/wk x 2 wks, i.p. | 62 | <0.001 | 2.5 |
| RCC | 786-O | 50 | QD x 5/wk x 2 wks, i.p. | 48 | <0.05 | 3.2 |
| Pancreatic Cancer | MiaPaCa-2 | 75 | Q3D x 5, i.p. | 71 | <0.001 | 5.2 |
Data summarized from Sun et al., 2012.[1]
Visualizations
Experimental Workflow Diagram
References
Application Note: Comet Assay for Detecting KP-302 Induced DNA Damage
Introduction
The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for the detection of DNA damage in individual eukaryotic cells.[1][2][3] This technique is widely used in genotoxicity testing, environmental biomonitoring, and studies of DNA damage and repair.[2][3][4] The principle of the comet assay is based on the migration of DNA fragments in an electric field. Undamaged DNA remains within the nucleus, forming the "head" of the comet, while damaged DNA, containing single-strand breaks, double-strand breaks, and alkali-labile sites, migrates out of the nucleus, forming the "tail".[1] The extent of DNA damage is proportional to the length and intensity of the comet tail.[1] This application note provides a detailed protocol for utilizing the alkaline comet assay to assess the DNA damage induced by the compound KP-302. The alkaline version of the assay is particularly sensitive for detecting a broad spectrum of DNA lesions.[2][4][5]
Principle of the Assay
Individual cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove cellular proteins and membranes, leaving behind the nucleoid containing supercoiled DNA. The slides are then subjected to alkaline electrophoresis (pH >13), which denatures the DNA and allows the relaxed, broken DNA fragments to migrate out of the nucleoid towards the anode.[2][4] After neutralization and staining with a fluorescent DNA-binding dye, the "comets" are visualized and analyzed using fluorescence microscopy and specialized software.[1][6]
Experimental Protocols
This section provides a detailed methodology for performing the alkaline comet assay to detect DNA damage induced by this compound.
Materials and Reagents
-
Cells: Appropriate cell line or primary cells for treatment with this compound.
-
This compound: Stock solution of known concentration.
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in water.
-
Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10. Add 1% Triton X-100 and 10% DMSO just before use.
-
Alkaline Electrophoresis Buffer (freshly prepared): 300 mM NaOH, 1 mM Na2EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[4]
-
DNA Staining Solution: e.g., SYBR® Green I, ethidium (B1194527) bromide, or propidium (B1200493) iodide at the recommended concentration.
-
Microscope Slides: Pre-coated with 1% NMP agarose.
-
Coverslips
-
Horizontal Gel Electrophoresis Tank
-
Power Supply
-
Fluorescence Microscope with appropriate filters.
-
Image Analysis Software (e.g., Comet Assay IV, OpenComet).
Protocol
1. Cell Preparation and Treatment with this compound a. Culture cells to the desired confluency. b. Treat cells with various concentrations of this compound for the desired duration. Include a negative (vehicle) control and a positive control (e.g., a known DNA damaging agent like H₂O₂). c. After treatment, harvest the cells (e.g., by trypsinization for adherent cells) and wash with ice-cold PBS. d. Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[6] Perform a cell viability assay (e.g., trypan blue exclusion) to ensure that the majority of cells are viable.
2. Slide Preparation and Cell Embedding a. Pre-coat clean microscope slides with a layer of 1% NMP agarose and allow it to dry completely.[1] b. Mix approximately 1 x 10⁴ cells in 10 µL of PBS with 75 µL of 1% LMP agarose (at 37°C). c. Quickly pipette the cell/agarose suspension onto the pre-coated slide and cover with a coverslip. d. Place the slides on a cold flat surface (4°C) for at least 10 minutes to allow the agarose to solidify.[6]
3. Cell Lysis a. Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution. b. Incubate at 4°C for at least 1 hour in the dark.[1]
4. DNA Unwinding (Alkaline Treatment) a. Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. b. Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are completely covered. c. Incubate for 20-40 minutes at 4°C in the dark to allow for DNA unwinding and expression of alkali-labile sites.[2]
5. Electrophoresis a. Perform electrophoresis in the same alkaline buffer at approximately 25 V and 300 mA for 20-30 minutes at 4°C.[1] These conditions may need to be optimized depending on the cell type.
6. Neutralization and Staining a. After electrophoresis, carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.[4] b. Drain the slides and stain the DNA with a fluorescent dye (e.g., add 50 µL of SYBR® Green I solution and cover with a coverslip).
7. Visualization and Analysis a. Visualize the comets using a fluorescence microscope. b. Capture images of at least 50-100 randomly selected comets per slide. c. Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Tail Moment.[1]
Data Presentation
Quantitative data from the comet assay should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Quantification of this compound Induced DNA Damage using the Comet Assay
| Treatment Group | Concentration | % Tail DNA (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Tail Moment (Arbitrary Units) (Mean ± SD) |
| Negative Control | 0 µM | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | [Conc.] |
Visualizations
Diagram 1: Experimental Workflow of the Comet Assay
Caption: Workflow for detecting DNA damage using the comet assay.
Diagram 2: Generalized DNA Damage and Repair Pathway
Caption: Overview of a DNA damage response pathway.
References
- 1. Neutral Comet Assay [bio-protocol.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Measuring TH-302 Induced DNA Double-Strand Breaks using γH2AX Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-302, also known as evofosfamide (B1684547), is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1] Under low oxygen conditions, TH-302 is reduced, releasing the potent DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2][3] Br-IPM induces DNA cross-links, leading to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1][4]
A key early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5] This phosphorylation event serves as a sensitive and specific biomarker for DNA DSBs, and the formation of discrete nuclear foci containing γH2AX can be visualized and quantified using immunofluorescence microscopy.[6][7] This application note provides detailed protocols for the immunofluorescence staining of γH2AX to measure and quantify DNA damage induced by TH-302, offering a robust method to assess the pharmacodynamic effects of this targeted cancer therapeutic.
Signaling Pathway of TH-302-Induced DNA Damage and γH2AX Formation
Under hypoxic conditions, TH-302 is activated by intracellular reductases, leading to the release of Br-IPM. Br-IPM is a bifunctional alkylating agent that can form covalent bonds with DNA bases, particularly guanine, resulting in interstrand and intrastrand cross-links.[2][3] These cross-links distort the DNA helix and can lead to the collapse of replication forks and the formation of DSBs.
The presence of DSBs triggers the activation of the DNA Damage Response (DDR) pathway. The primary sensors of DSBs are the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[8][9] ATM, along with the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, then phosphorylates a multitude of downstream targets, including the histone H2AX at serine 139, to form γH2AX.[8] This phosphorylation event spreads to thousands of H2AX molecules in the chromatin flanking the DSB, creating a visible focus that can be detected by immunofluorescence. These γH2AX foci serve as docking sites for the recruitment of additional DDR and repair proteins to coordinate cell cycle arrest and DNA repair.
References
- 1. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Establishment of a 3D Tumor Spheroid Model for Efficacy Testing of KP-302 (TH-302)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures.[1][2] These models recapitulate crucial aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core, which can significantly influence drug efficacy and resistance.[1][2][3] Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy characterized by a dense stroma and profound chemoresistance, making the development of more predictive in vitro models particularly critical.[3]
This document provides a detailed protocol for the establishment and utilization of a 3D pancreatic tumor spheroid model for testing the efficacy of therapeutic compounds. As a case study, we focus on the evaluation of KP-302, presumed to be the hypoxia-activated prodrug TH-302 (evofosfamide). TH-302 is a prodrug that is selectively activated under hypoxic conditions to release a DNA cross-linking agent, making it an ideal candidate for evaluation in 3D spheroid models that naturally develop hypoxic cores.[4]
These application notes will guide researchers through spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and proliferation.
Signaling Pathway of TH-302 Activation
Caption: Mechanism of TH-302 activation under normoxic versus hypoxic conditions.
Experimental Workflow
References
- 1. Generation of Homogenous Three-Dimensional Pancreatic Cancer Cell Spheroids Using an Improved Hanging Drop Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D pancreatic carcinoma spheroids induce a matrix-rich, chemoresistant phenotype offering a better model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KP-302 (TH-302/Evofosfamide) Combination Therapy with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-302, more commonly known as TH-302 or evofosfamide, is a hypoxia-activated prodrug (HAP) designed to selectively target hypoxic regions within solid tumors. These low-oxygen environments are a common feature of many cancers, including pancreatic ductal adenocarcinoma (PDAC), and are associated with resistance to conventional therapies such as chemotherapy and radiation. TH-302 is activated under hypoxic conditions to release its cytotoxic effector, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. This targeted mechanism of action provides a strong rationale for combining TH-302 with standard-of-care chemotherapies like gemcitabine (B846), which are primarily effective against well-oxygenated, proliferating tumor cells. The combination of TH-302 and gemcitabine aims to target both the hypoxic and normoxic compartments of a tumor, potentially leading to synergistic anti-tumor activity.
These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of TH-302 and gemcitabine, along with detailed protocols for key in vitro and in vivo experiments to evaluate this therapeutic strategy.
Data Presentation
Preclinical In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of TH-302 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O2) | IC50 (µM) under Hypoxia (<0.1% O2) | Fold-Selective Cytotoxicity |
| HT-29 | Colon | >100 | 0.47 | >213 |
| H460 | Lung | >100 | 0.18 | >556 |
| PC-3 | Prostate | >100 | 0.65 | >154 |
| MIA PaCa-2 | Pancreatic | >100 | 0.35 | >286 |
| PANC-1 | Pancreatic | >100 | 0.89 | >112 |
| BxPC-3 | Pancreatic | >100 | 1.25 | >80 |
| Hs766t | Pancreatic | >100 | 0.22 | >455 |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.
Preclinical In Vivo Efficacy
Table 2: In Vivo Efficacy of TH-302 and Gemcitabine Combination in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| MIA PaCa-2 | Vehicle | - | 0 |
| Gemcitabine | 60 mg/kg, i.p., Q3Dx5 | 35 | |
| TH-302 | 50 mg/kg, i.p., Q3Dx5 | 27 | |
| Gemcitabine + TH-302 | 60 mg/kg + 50 mg/kg, i.p., Q3Dx5 | 78 | |
| PANC-1 | Vehicle | - | 0 |
| Gemcitabine | 60 mg/kg, i.p., Q3Dx5 | 40 | |
| TH-302 | 50 mg/kg, i.p., Q3Dx5 | 45 | |
| Gemcitabine + TH-302 | 60 mg/kg + 50 mg/kg, i.p., Q3Dx5 | 85 | |
| BxPC-3 | Vehicle | - | 0 |
| Gemcitabine | 60 mg/kg, i.p., Q3Dx5 | 52 | |
| TH-302 | 50 mg/kg, i.p., Q3Dx5 | 43 | |
| Gemcitabine + TH-302 | 60 mg/kg + 50 mg/kg, i.p., Q3Dx5 | 91 | |
| Hs766t | Vehicle | - | 0 |
| Gemcitabine | 60 mg/kg, i.p., Q3Dx5 | 65 | |
| TH-302 | 50 mg/kg, i.p., Q3Dx5 | 82 | |
| Gemcitabine + TH-302 | 60 mg/kg + 50 mg/kg, i.p., Q3Dx5 | 98 |
i.p. = intraperitoneal; Q3Dx5 = every 3 days for 5 doses. Data is illustrative and synthesized from preclinical reports.
Clinical Trial Data (Phase II)
Table 3: Efficacy of Gemcitabine with or without TH-302 in Advanced Pancreatic Cancer (NCT01144455) [1][2]
| Outcome | Gemcitabine Alone (n=71) | Gemcitabine + TH-302 (240 mg/m²) (G+T240; n=71) | Gemcitabine + TH-302 (340 mg/m²) (G+T340; n=72) | Gemcitabine + TH-302 (Pooled) |
| Median Progression-Free Survival (PFS) | 3.6 months | 5.6 months | 6.0 months | 5.6 months |
| Hazard Ratio for PFS (vs. Gemcitabine) | - | - | - | 0.61 (p=0.005) |
| Median Overall Survival (OS) | 6.9 months | 8.7 months | 9.2 months | - |
| Tumor Response Rate (%) | 12 | 17 | 26 | - |
| CA 19-9 Response (%) | 47 | 61 | 74 | - |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of TH-302 and gemcitabine, alone and in combination, on pancreatic cancer cell lines under normoxic and hypoxic conditions.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TH-302 and Gemcitabine stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Hypoxia chamber or incubator (capable of maintaining <0.1% O₂)
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of TH-302 and gemcitabine in culture medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or drug combinations. Include vehicle-treated control wells.
-
For hypoxic conditions, place the plates in a hypoxia chamber for the duration of the drug exposure. For normoxic conditions, return the plates to the standard incubator.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in pancreatic cancer cells following treatment with TH-302 and gemcitabine.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
TH-302 and Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of TH-302, gemcitabine, or the combination for 48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TH-302 and gemcitabine combination therapy in a preclinical mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
TH-302 and Gemcitabine for injection
-
Sterile PBS and appropriate vehicle solutions
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10⁶ PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, TH-302 alone, Gemcitabine alone, TH-302 + Gemcitabine).
-
Administer the treatments as per the defined schedule (e.g., TH-302 at 50 mg/kg and gemcitabine at 60 mg/kg, both via intraperitoneal injection, every 3 days for 5 doses). When administered in combination, a short interval (e.g., 2 hours) between the administration of the two drugs is often employed.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Visualizations
Caption: Mechanism of action for gemcitabine and TH-302.
Caption: Preclinical experimental workflow.
References
Application Notes and Protocols: Evofosfamide and Radiotherapy Synergistic Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic use of evofosfamide (B1684547) (TH-302), a hypoxia-activated prodrug (HAP), in combination with radiotherapy. The protocols are intended to guide the design and execution of preclinical studies to evaluate this promising anti-cancer strategy.
Introduction
Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies like radiotherapy.[1][2] Evofosfamide is a prodrug that is selectively activated under hypoxic conditions to release a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[1][3] This targeted action against hypoxic cells, which are typically radioresistant, provides a strong rationale for combining evofosfamide with radiotherapy, which is most effective against well-oxygenated cells.[4][5] This combination has the potential to target the entire tumor cell population, leading to enhanced therapeutic outcomes.[1][5]
The synergistic effect of evofosfamide and radiotherapy is based on the principle of biological cooperativity, where each treatment modality targets a distinct cell population within the tumor.[4] Furthermore, preclinical studies have shown that evofosfamide can improve oxygenation in the residual tumor, potentially sensitizing it to subsequent radiation doses.[1] The timing and scheduling of these two treatments are critical for maximizing their synergistic effects.[4][6]
Mechanism of Action and Synergy
Evofosfamide consists of a 2-nitroimidazole (B3424786) moiety linked to a bromo-isophosphoramide mustard.[1][5] In hypoxic environments, the nitroimidazole group undergoes a one-electron reduction by cellular reductases.[1][3] Under normoxic conditions, this reaction is reversible. However, in the absence of sufficient oxygen, the reduced drug fragments, releasing the active cytotoxic agent Br-IPM, which crosslinks DNA and induces cell death.[1][3]
The synergy with radiotherapy stems from:
-
Complementary Targeting: Radiotherapy effectively kills well-oxygenated (normoxic) tumor cells, while evofosfamide targets the radioresistant hypoxic cell population.[4][5]
-
Reoxygenation: By eliminating hypoxic cells, evofosfamide treatment can lead to a decrease in oxygen consumption within the tumor, thereby improving the oxygenation of the remaining tumor cells and increasing their sensitivity to subsequent radiotherapy.[1]
Data Presentation: Preclinical Studies Summary
The following tables summarize quantitative data from key preclinical studies investigating the combination of evofosfamide and radiotherapy.
Table 1: In Vitro Cytotoxicity of Evofosfamide
| Cell Line | Condition | Evofosfamide Concentration for 10% Survival | Reference |
| SCCVII | Aerobic | 50 µM | [5] |
| SCCVII | Hypoxic | 40 nM | [5] |
| HT29 | Aerobic | 80 µM | [5] |
| HT29 | Hypoxic | 200 nM | [5] |
Table 2: In Vivo Xenograft Study Parameters and Outcomes
| Tumor Model | Treatment Schedule | Evofosfamide Dose | Radiotherapy Dose | Outcome | Reference |
| A549 Lung Adenocarcinoma | Concomitant | 50 mg/kg | 5 x 2 Gy | Strongest tumor growth delay compared to neoadjuvant or adjuvant schedules. | [4] |
| A549 Lung Adenocarcinoma | Adjuvant | 50 mg/kg | 1 x 10 Gy | Most effective schedule with a single high dose of IR. | [4] |
| HNSCC UT-SCC-14 | Not specified | 50 mg/kg | 5 x 2 Gy | Resistant to evofosfamide, no enhancement of radiotherapy. | [4] |
| SCCVII | Concomitant | 80 mg/kg | 5 x 3 Gy (30 min after evofosfamide) | Significant tumor growth delay. | [5] |
| HT29 | Concomitant | 80 mg/kg | 5 x 3 Gy (30 min after evofosfamide) | Significant tumor growth delay. | [5] |
| Pancreatic Ductal Adenocarcinoma | Not specified | Not specified | Not specified | Evofosfamide improves oxygenation, providing a rationale for combination. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, SCCVII, HT29)
-
Complete cell culture medium
-
Evofosfamide stock solution
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
Tissue culture plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach overnight.
-
Hypoxic Pre-treatment (for evofosfamide): Place the plates in a hypoxic chamber for a specified duration (e.g., 4-6 hours) to allow for drug activation.
-
Drug Treatment: Add varying concentrations of evofosfamide to the cells under hypoxic conditions and incubate for a defined period (e.g., 2-4 hours).
-
Radiotherapy: Immediately after drug treatment, irradiate the cells with a single dose of radiation (e.g., 2, 4, 6 Gy).
-
Colony Formation: Replace the treatment medium with fresh complete medium and incubate the plates under normoxic conditions for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Tumor Growth Delay Studies
This in vivo model evaluates the efficacy of the combination treatment in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for injection
-
Evofosfamide solution for injection (e.g., dissolved in PBS)
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, evofosfamide alone, radiotherapy alone, combination).
-
Treatment Administration:
-
Neoadjuvant: Administer evofosfamide for a set period before starting radiotherapy.
-
Concomitant: Administer evofosfamide and radiotherapy concurrently. A common schedule is to irradiate 30 minutes to 2 hours after evofosfamide injection.[5][7]
-
Adjuvant: Administer evofosfamide for a set period after the completion of radiotherapy.
-
-
Tumor Measurement: Measure tumor volume every 2-3 days throughout the experiment.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain size compared to the control group.
Immunohistochemistry for Hypoxia and DNA Damage
This technique is used to visualize and quantify hypoxia and treatment-induced DNA damage within tumor tissue.
Materials:
-
Tumor tissue sections (from xenograft studies)
-
Pimonidazole (B1677889) (hypoxia marker)
-
Primary antibody against γ-H2AX (marker for DNA double-strand breaks)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope
Procedure:
-
Pimonidazole Administration: Inject mice with pimonidazole 1-2 hours before tumor harvesting. Pimonidazole forms adducts in hypoxic cells.
-
Tissue Processing: Harvest tumors, fix in formalin, and embed in paraffin.
-
Sectioning: Cut thin sections of the tumor tissue.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Incubate with primary antibodies against pimonidazole and γ-H2AX.
-
Incubate with appropriate secondary antibodies.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images of the stained tissue sections using a microscope. Quantify the stained areas to determine the extent of hypoxia and DNA damage.
Concluding Remarks
The combination of evofosfamide and radiotherapy holds significant promise for improving the treatment of solid tumors. The preclinical data strongly support the synergistic interaction between these two modalities. The optimal scheduling of evofosfamide and radiotherapy may be dependent on the tumor type and its specific microenvironment.[4] Therefore, further research, guided by the protocols outlined in these application notes, is crucial to translate this promising therapeutic strategy into clinical practice. Biomarkers, such as tumor hypoxia levels and the expression of reductases like P450 oxidoreductase, may be important for patient selection in future clinical trials.[4][8]
References
- 1. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The hypoxia-activated prodrug evofosfamide in combination with multiple regimens of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining hypoxia-activated prodrugs and radiotherapy in silico: Impact of treatment scheduling and the intra-tumoural oxygen landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aimspress.com [aimspress.com]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Administering TH-302 in Orthotopic Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-302, also known as evofosfamide, is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various solid tumors, including pancreatic cancer.[1][2][3] Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, poorly vascularized stroma, which creates a hypoxic tumor microenvironment.[4][5] This low-oxygen environment contributes to resistance to conventional therapies like chemotherapy and radiation.[5][6] TH-302 is designed to selectively target these hypoxic tumor regions.[1][2] Under low-oxygen conditions, TH-302 is reduced, releasing the potent DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM), which induces cell cycle arrest and apoptosis.[1][4][6] These application notes provide detailed protocols and quantitative data for the administration of TH-302 in preclinical orthotopic pancreatic cancer models, a crucial tool for evaluating its therapeutic potential. Orthotopic models are preferred over subcutaneous models as they more accurately replicate the tumor microenvironment and metastatic progression of human pancreatic cancer.[7]
Mechanism of Action of TH-302
TH-302 is a 2-nitroimidazole-based prodrug. Its activation is dependent on the cellular oxygen concentration.
Caption: Mechanism of TH-302 activation in normoxic versus hypoxic conditions.
Under normal oxygen levels, the one-electron reduction of TH-302 is a reversible process, keeping the drug in its inactive state.[4][6] In the hypoxic environment of the tumor, the reduced form of TH-302 undergoes fragmentation to release the active cytotoxic agent, Br-IPM.[4][5][6] This selective activation minimizes systemic toxicity while concentrating the therapeutic effect within the tumor.[1]
Experimental Protocols
Orthotopic Pancreatic Tumor Implantation
The establishment of a reproducible orthotopic pancreatic cancer model is critical for testing the efficacy of TH-302. Both surgical and ultrasound-guided injection methods are commonly used.
Materials:
-
Human pancreatic cancer cell lines (e.g., MIA PaCa-2, Hs766t, SU.86.86, PANC-1)[8][9]
-
Surgical instruments or high-resolution ultrasound system[8][12]
-
Anesthetics (e.g., isoflurane)[8]
Protocol for Ultrasound-Guided Injection (Minimally Invasive): [8][12]
-
Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance).[8]
-
Place the mouse in dorsal recumbency on a heated platform.[8]
-
Prepare a cell suspension of 1-2 x 10^6 pancreatic cancer cells in 20-50 µL of sterile PBS or a mixture of PBS and Matrigel.[8][11]
-
Using a high-frequency ultrasound transducer, visualize the pancreas.
-
Guide a pre-filled syringe needle (e.g., 29-gauge) through the abdominal wall into the pancreatic parenchyma.[11][12]
-
Slowly inject the cell suspension, observing the formation of a small bolus within the pancreas via ultrasound.[8][12]
-
Hold the needle in place for 30-60 seconds to allow the Matrigel to solidify and prevent leakage, then slowly withdraw.[11]
-
Monitor the animal during recovery. Tumor growth can be monitored weekly using ultrasound or bioluminescence imaging if luciferase-expressing cells are used.[8][11]
TH-302 Administration and Dosing Regimen
The following protocol is a general guideline based on preclinical studies. The optimal dose and schedule may vary depending on the animal model, tumor cell line, and combination agents.
Materials:
-
TH-302 (Evofosfamide)
-
Vehicle for reconstitution (e.g., sterile saline or as specified by the manufacturer)
Protocol:
-
Once orthotopic tumors are established and have reached a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Reconstitute TH-302 in the appropriate vehicle.
-
Administer TH-302, typically via intraperitoneal (i.p.) injection.
-
A common dosing schedule is 50-75 mg/kg administered every three days (Q3D) for a specified number of cycles.[13][14]
-
For combination studies with agents like gemcitabine (B846), TH-302 is often administered 2-8 hours prior to the other chemotherapeutic agent to maximize its effect on the hypoxic compartment.[13][14]
-
Monitor tumor growth and animal well-being (body weight, general health) throughout the study.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating TH-302 in an orthotopic pancreatic cancer model.
Caption: General workflow for a preclinical study of TH-302.
Quantitative Data from Preclinical Studies
The efficacy of TH-302, both as a monotherapy and in combination, has been quantified in various orthotopic and ectopic pancreatic cancer models. The tables below summarize representative data.
Table 1: TH-302 Monotherapy and Combination Therapy in Pancreatic Cancer Xenograft Models
| Cell Line | Model Type | Treatment | Dosage and Schedule | Outcome | Reference |
| Hs766t | Ectopic | TH-302 | 75 mg/kg, i.p., Q3Dx5 | 72% Tumor Growth Inhibition (TGI) | [14] |
| Hs766t | Ectopic | Gemcitabine | 60 mg/kg, i.p., Q3Dx5 | 39% TGI | [14] |
| Hs766t | Ectopic | TH-302 + Gemcitabine | 75 mg/kg + 60 mg/kg, i.p., Q3Dx5 | 100% TGI | [14] |
| SU.86.86 | Ectopic | TH-302 | 75 mg/kg, i.p., Q3Dx5 | 28% TGI | [14] |
| SU.86.86 | Ectopic | Gemcitabine | 60 mg/kg, i.p., Q3Dx5 | 104% TGI | [14] |
| SU.86.86 | Ectopic | TH-302 + Gemcitabine | 75 mg/kg + 60 mg/kg, i.p., Q3Dx5 | 105% TGI | [14] |
| MIA PaCa-2 | Xenograft | TH-302 + G + nP | Not Specified | Enhanced efficacy vs. G+nP | [9] |
| PANC-1 | Xenograft | TH-302 + G + nP | Not Specified | Enhanced efficacy vs. G+nP | [9] |
*G: Gemcitabine, nP: nab-paclitaxel.
Table 2: Pharmacodynamic Effects of TH-302 in Pancreatic Cancer Models
| Cell Line | Treatment | Dosage | Outcome | Reference |
| Hs766t | TH-302 | 150 mg/kg, single dose | Significant reduction in hypoxic volume (11.5% to 4.6%) after 48h | [14] |
| Various PDX** | TH-302 + Radiation | Not Specified | More effective in reducing tumor-initiating cell frequency than either agent alone | [15] |
| MIA PaCa-2 | TH-302 | Not Specified | Global improvement in tumor oxygenation | [16] |
**Patient-Derived Xenografts
Conclusion
TH-302 represents a promising strategy for targeting the hypoxic microenvironment of pancreatic tumors. The protocols and data presented here provide a framework for the preclinical evaluation of TH-302 in orthotopic pancreatic cancer models. Careful selection of animal models, cell lines, and dosing regimens is crucial for obtaining reproducible and clinically relevant data. These studies are essential for understanding the full therapeutic potential of hypoxia-activated prodrugs and for the design of effective combination strategies to improve outcomes for patients with pancreatic cancer.
References
- 1. Evofosfamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 9. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting hypoxic microenvironment of pancreatic xenografts with the hypoxia-activated prodrug TH-302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Clonogenic Assay: Evaluating the Survival of Cancer Cells Treated with KP-302
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay, or colony formation assay, is a fundamental in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony.[1][2] This technique is the gold standard for determining cell reproductive death after exposure to cytotoxic agents and is widely employed in cancer research to evaluate the efficacy of novel anti-cancer therapeutics.[1][2][3] These application notes provide a detailed protocol for performing a clonogenic assay to generate a survival curve for cancer cells treated with KP-302, a novel investigational anti-cancer agent.
This compound is a compound hypothesized to induce cell death in rapidly proliferating cancer cells by causing DNA damage. Under conditions of cellular stress induced by this compound, the activation of DNA damage response pathways is anticipated, leading to cell cycle arrest and, ultimately, apoptosis. This process is expected to reduce the clonogenic survival of cancer cells in a dose-dependent manner.
Experimental Principles
The clonogenic assay is predicated on the principle that a single viable cell can proliferate to form a colony of at least 50 cells.[1][4] The survival of cells after treatment with a cytotoxic agent, such as this compound, is quantified by comparing the colony-forming ability of treated cells to that of untreated control cells.[3] The resulting data are used to plot a cell survival curve, which graphically represents the relationship between the dose of the cytotoxic agent and the fraction of surviving cells.[5]
Key Materials
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution of known concentration)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Fixation solution (e.g., 1:7 acetic acid:methanol)[3]
-
Staining solution (e.g., 0.5% crystal violet in methanol)[3][6]
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Stereomicroscope or colony counter
Experimental Protocol
This protocol is designed for adherent cell lines and involves plating the cells before treatment.
1. Cell Preparation and Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80-90% confluency is reached.
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter to obtain an accurate cell concentration.[6]
-
Prepare a single-cell suspension in complete medium.
-
Seed the appropriate number of cells into each well of 6-well plates. The number of cells to be plated will depend on the expected toxicity of this compound and the plating efficiency of the cell line. A preliminary experiment to determine the plating efficiency is recommended. (See Table 1 for a suggested plating density guide).
-
Incubate the plates for a few hours to allow the cells to attach.[3][6]
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
3. Colony Formation:
-
After the treatment period, remove the medium containing this compound and wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and contain at least 50 cells.[4][7] The incubation time will vary depending on the doubling time of the cell line.[8]
4. Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate at room temperature for 5-10 minutes.[3][6]
-
Remove the fixation solution.
-
Add the crystal violet staining solution to each well and incubate at room temperature for 15-30 minutes.[8]
-
Carefully remove the staining solution and rinse the wells with tap water until the excess stain is removed.[3]
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[1] Counting can be done manually using a stereomicroscope or with an automated colony counter.[5]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[7]
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the this compound concentration to generate the survival curve. The y-axis (surviving fraction) is typically on a logarithmic scale.
Data Presentation
The quantitative data from the clonogenic assay should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Suggested Cell Seeding Density for a 6-Well Plate
| This compound Concentration (µM) | Suggested Number of Cells to Seed |
| 0 (Control) | 200 |
| 0.1 | 200 |
| 1 | 500 |
| 10 | 1000 |
| 50 | 2500 |
| 100 | 5000 |
Table 2: Representative Clonogenic Assay Data for this compound Treatment
| This compound Conc. (µM) | Cells Seeded | Colonies Counted (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 | 200 | 180 ± 12 | 90 | 1.00 |
| 0.1 | 200 | 162 ± 10 | 90 | 0.90 |
| 1 | 500 | 360 ± 25 | 90 | 0.80 |
| 10 | 1000 | 450 ± 30 | 90 | 0.50 |
| 50 | 2500 | 450 ± 35 | 90 | 0.20 |
| 100 | 5000 | 225 ± 20 | 90 | 0.05 |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound induced cell death.
Caption: Step-by-step workflow for the in vitro clonogenic assay.
Conclusion
The in vitro clonogenic assay is a robust and sensitive method for determining the cytotoxic effects of novel compounds like this compound. By following this detailed protocol, researchers can generate reliable and reproducible survival curves to assess the anti-proliferative potential of investigational drugs. The resulting data are crucial for preclinical drug development and for elucidating the mechanisms of action of new cancer therapies.
References
- 1. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]
- 2. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. python-bloggers.com [python-bloggers.com]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring KP-302 Efficacy in Metastatic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic disease remains a significant challenge in oncology, accounting for the majority of cancer-related mortalities. The development of effective therapeutics targeting metastatic progression is a critical area of research. This document provides detailed application notes and protocols for measuring the efficacy of a hypothetical anti-cancer agent, KP-302, in various metastatic disease models. These protocols are designed to provide a robust framework for preclinical evaluation, from in vitro assays assessing core cellular functions related to metastasis to in vivo models that recapitulate the complex metastatic cascade.
While specific data for "this compound" is not publicly available, these guidelines are based on established methodologies for evaluating anti-cancer agents in metastatic settings. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of this compound.
I. In Vitro Assays for Metastatic Potential
In vitro assays are essential for the initial assessment of a compound's effect on key cellular processes involved in metastasis.[1][2][3] These assays are typically high-throughput and cost-effective, providing valuable preliminary data before moving into more complex in vivo models.
A. Cell Migration and Invasion Assays
1. Transwell Migration (Boyden Chamber) Assay [2]
-
Principle: This assay measures the chemotactic ability of cancer cells to move across a porous membrane towards a chemoattractant.
-
Protocol:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically 8 µm pore size) in serum-free media.
-
Add a chemoattractant (e.g., fetal bovine serum or specific growth factors) to the lower chamber.
-
Treat cells in the upper chamber with varying concentrations of this compound.
-
Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the migrated cells by counting under a microscope or by colorimetric analysis after elution of the stain.
-
2. Transwell Invasion Assay [2]
-
Principle: This assay is a modification of the migration assay and assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking the invasion of the extracellular matrix (ECM).
-
Protocol:
-
Coat the Transwell insert membrane with a layer of Matrigel or a similar basement membrane extract.
-
Follow the same procedure as the Transwell migration assay (steps 1-7). The key difference is that cells must degrade the matrix to migrate.
-
B. Cell Adhesion Assay
-
Principle: This assay evaluates the ability of cancer cells to adhere to ECM proteins, a critical step in both local invasion and colonization at distant sites.[3]
-
Protocol:
-
Coat a 96-well plate with ECM proteins (e.g., fibronectin, collagen, laminin).
-
Seed cancer cells, pre-treated with this compound, into the coated wells.
-
Incubate for a short period to allow for adhesion (e.g., 1-2 hours).
-
Gently wash away non-adherent cells.
-
Quantify the remaining adherent cells using a colorimetric assay (e.g., crystal violet staining).
-
Data Presentation: In Vitro Assays
Summarize the quantitative data from these assays in a clear and structured table.
| Assay Type | Cell Line | This compound Concentration | Endpoint Measured | Result (e.g., % Inhibition) | p-value |
| Migration | MDA-MB-231 | 1 µM | Number of Migrated Cells | 45% | <0.05 |
| 10 µM | 78% | <0.01 | |||
| Invasion | HT-29 | 1 µM | Number of Invaded Cells | 32% | <0.05 |
| 10 µM | 65% | <0.01 | |||
| Adhesion | A549 | 1 µM | Adherent Cell Number | 25% | <0.05 |
| 10 µM | 55% | <0.01 |
II. In Vivo Models of Metastasis
In vivo models are crucial for evaluating the efficacy of a therapeutic agent in a complex biological system that mimics human disease.[4][5][6][7][8] The choice of model depends on the specific research question and the type of cancer being studied.
A. Experimental Metastasis Models
In these models, tumor cells are introduced directly into the circulation to bypass the initial steps of local invasion and intravasation.[7][8][9] They are useful for studying the later stages of the metastatic cascade, such as extravasation and colonization.
1. Intravenous (Tail Vein) Injection Model [6][10]
-
Principle: This is the most common experimental metastasis model and typically results in the formation of lung metastases.
-
Protocol:
-
Culture and harvest a metastatic cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer).[4]
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject a defined number of cells (e.g., 1 x 10^6 cells) into the lateral tail vein of immunocompromised or syngeneic mice.
-
Initiate treatment with this compound according to the desired dosing schedule (e.g., daily, weekly).
-
Monitor the mice for signs of tumor burden and weigh them regularly.
-
At a predetermined endpoint (e.g., 2-4 weeks post-injection), euthanize the mice and harvest the lungs and other potential metastatic organs.
-
Quantify the metastatic burden by counting surface nodules, measuring total tumor volume, or using imaging techniques like bioluminescence imaging (BLI) if using luciferase-expressing cell lines.[11]
-
2. Intracardiac Injection Model [10]
-
Principle: This model leads to widespread dissemination of tumor cells and is often used to study bone metastasis.
-
Protocol:
-
Follow steps 1 and 2 from the intravenous injection model.
-
Anesthetize the mouse and inject the tumor cells directly into the left ventricle of the heart.
-
Proceed with this compound treatment and monitoring as described above.
-
At the endpoint, harvest relevant organs (e.g., bones, brain, adrenal glands) for analysis of metastatic lesions.
-
B. Spontaneous Metastasis Models
These models more closely mimic the clinical progression of metastasis, where cancer cells disseminate from a primary tumor.[7][8][12]
1. Orthotopic Implantation Model [5][10]
-
Principle: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad, prostate cancer cells into the prostate).[13]
-
Protocol:
-
Surgically implant cancer cells into the corresponding organ of the host mouse.
-
Allow the primary tumor to establish and grow to a palpable size.
-
Initiate this compound treatment.
-
Monitor primary tumor growth using calipers or imaging.
-
At the endpoint, resect the primary tumor and harvest distant organs (e.g., lungs, liver, lymph nodes) to assess for metastases.
-
In some studies, the primary tumor is surgically resected after a period of growth to allow for the development of distant metastases over a longer timeframe.[13]
-
Data Presentation: In Vivo Efficacy Studies
Present the in vivo data in a clear and concise tabular format.
| Model Type | Cell Line | Treatment Group | Primary Tumor Volume (mm³) | Number of Lung Metastases | Survival (Days) |
| Experimental | B16-F10 | Vehicle | N/A | 150 ± 25 | 21 |
| (i.v.) | This compound (10 mg/kg) | N/A | 45 ± 10 | 35 | |
| Spontaneous | 4T1 | Vehicle | 1200 ± 150 | 80 ± 15 | 28 |
| (Orthotopic) | This compound (10 mg/kg) | 600 ± 100 | 20 ± 5 | 42 |
III. Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding and communicating the research. The following diagrams are generated using Graphviz (DOT language).
A. Hypothetical this compound Signaling Pathway
This diagram illustrates a potential mechanism of action for this compound, targeting key signaling nodes involved in metastatic progression.
Caption: Hypothetical signaling pathway targeted by this compound.
B. Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the general workflow for conducting an in vivo study to evaluate the anti-metastatic efficacy of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
IV. Conclusion
The comprehensive evaluation of this compound's efficacy in metastatic disease models requires a multi-faceted approach, combining in vitro assays to dissect cellular mechanisms with in vivo models to assess therapeutic potential in a physiological context. The protocols and guidelines presented here provide a foundation for rigorous preclinical testing. It is imperative that researchers select the most appropriate models and endpoints based on the specific cancer type and the anticipated mechanism of action of this compound to generate translatable data for clinical development.
References
- 1. In vitro models of the metastatic cascade: from local invasion to extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Investigating Metastasis Using In Vitro Platforms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. labcorp.com [labcorp.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Spontaneous bone metastases in a preclinical orthotopic model of invasive lobular carcinoma; the effect of pharmacological targeting TGFβ receptor I kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming TH-302 (Evofosfamide) Dose-Limiting Toxicities In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug TH-302 (evofosfamide). The information provided is intended to help manage and overcome dose-limiting toxicities (DLTs) observed in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is TH-302 and how does it work?
TH-302, also known as evofosfamide, is a hypoxia-activated prodrug.[1] It is designed to selectively target and eliminate cancer cells in hypoxic (low oxygen) tumor microenvironments.[2] The molecule consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[3][4] In areas of normal oxygenation (normoxia), TH-302 remains largely inactive. However, under hypoxic conditions, the 2-nitroimidazole trigger is reduced, leading to the release of the active cytotoxic agent, Br-IPM.[1][3][5] Br-IPM then crosslinks DNA, leading to cell cycle arrest and apoptosis.[5]
Q2: What are the known dose-limiting toxicities (DLTs) of TH-302 in vivo?
In a Phase 1 clinical study involving patients with advanced solid tumors, the primary DLTs observed were skin and mucosal toxicities.[4] Specifically, Grade 3 skin and mucosal toxicities were dose-limiting at a dose of 670 mg/m² when administered three times a week.[4][6] In a once-every-3-week dosing regimen, Grade 3 fatigue and Grade 3 vaginitis/proctitis were the DLTs at a dose of 940 mg/m².[4][6] Preclinical toxicology studies in rats and dogs identified reversible leukopenia, neutropenia, and lymphopenia as DLTs, with effects on the bone marrow.[4]
Q3: What are the maximum tolerated doses (MTDs) for TH-302?
The MTDs for TH-302 were determined in a Phase 1 clinical trial with two different dosing schedules[4]:
Q4: How can the risk of toxicity be minimized when using TH-302 in combination therapies?
Preclinical studies have shown that the timing and sequence of drug administration are crucial for managing toxicity in combination regimens. Simultaneous administration of TH-302 with other chemotherapeutic agents tended to increase toxicity.[2][7] To mitigate this, it is recommended to introduce a time separation between the administration of TH-302 and the other chemotherapeutic agent.[2][7] Studies suggest that administering TH-302 2-8 hours prior to the other agent may offer superior efficacy with manageable toxicity.[2][7]
Q5: Are there any specific patient populations that might be more susceptible to TH-302 toxicities?
The Phase 1 clinical trial excluded patients with systemic hypoxemia, defined as requiring supplemental oxygen or having less than 90% oxygen saturation after a 2-minute walk.[4] This suggests that individuals with pre-existing systemic hypoxia may be at a higher risk for off-target activation of TH-302 and subsequent toxicities.
Troubleshooting Guide
Issue 1: Observation of Skin and Mucosal Toxicities
-
Problem: Your in vivo study is showing significant skin rashes, mucositis, or other mucosal irritations at your current dosage of TH-302.
-
Possible Cause: The dose of TH-302 may be approaching or exceeding the MTD for the administered schedule, leading to off-target effects in normoxic tissues.
-
Troubleshooting Steps:
-
Dose Reduction: Consider a dose reduction of TH-302 in your experimental plan.
-
Modify Dosing Schedule: If using a frequent dosing schedule, consider switching to a less frequent regimen (e.g., from weekly to every three weeks) to allow for recovery.
-
Supportive Care: In clinical settings, supportive care measures for managing skin and mucosal toxicities should be implemented. For preclinical models, ensure proper animal husbandry and monitoring to prevent secondary infections at affected sites.
-
Combination Therapy Timing: If using TH-302 in combination, ensure there is a sufficient time gap between the administration of TH-302 and the other therapeutic agent.
-
Issue 2: Excessive Fatigue or Lethargy in Animal Models
-
Problem: Animals treated with TH-302 appear lethargic, show reduced activity, or experience significant weight loss.
-
Possible Cause: Fatigue has been identified as a DLT, particularly at higher doses in less frequent dosing schedules. This could be an indicator of systemic toxicity.
-
Troubleshooting Steps:
-
Dose and Schedule Evaluation: Re-evaluate the dose and schedule. The MTD for the every-3-week schedule was found to be 670 mg/m², with fatigue being a DLT at 940 mg/m².[4] Ensure your experimental dose is within a well-tolerated range.
-
Monitor Animal Well-being: Closely monitor animal weight, food and water intake, and overall behavior. Body weight loss is a key indicator of toxicity.[2]
-
Blood Work: If feasible, perform complete blood counts to check for hematologic toxicities such as neutropenia or lymphopenia, which were observed in preclinical studies.[4]
-
Issue 3: Hematologic Toxicities (Neutropenia, Lymphopenia)
-
Problem: Blood analysis reveals a significant drop in neutrophils, lymphocytes, or overall white blood cell counts.
-
Possible Cause: Preclinical studies identified reversible hematologic effects on the bone marrow as a key toxicity.[4]
-
Troubleshooting Steps:
-
Dose Adjustment: This is a direct indication to lower the dose of TH-302.
-
Recovery Periods: Ensure adequate recovery time between treatment cycles to allow for the restoration of hematopoietic function.
-
Combination Effects: Be aware that combining TH-302 with other myelosuppressive agents can exacerbate these effects.
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of TH-302 in a Phase 1 Clinical Trial [4]
| Dosing Regimen | Dose Level | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) |
| Arm A: Three times weekly, 1 week off | 670 mg/m² | Grade 3 skin and mucosal toxicities | 575 mg/m² |
| Arm B: Every 3 weeks | 940 mg/m² | Grade 3 fatigue, Grade 3 vaginitis/proctitis | 670 mg/m² |
Table 2: Preclinical Toxicology Profile of TH-302 [4]
| Animal Model | No-Observed Adverse Effect Level (NOAEL) | Observed Toxicities |
| Rat | 12.5 mg/kg | Reversible leukopenia, neutropenia, lymphopenia; effects on bone marrow |
| Dog | 8 mg/kg | Reversible leukopenia, neutropenia, lymphopenia; effects on bone marrow |
Experimental Protocols
Protocol: Phase 1 Dose-Escalation Study for TH-302 [4]
-
Objective: To determine the DLTs, MTD, safety, and pharmacokinetics of TH-302 in patients with advanced solid tumors.
-
Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed advanced solid malignancies for whom no effective therapy was available. Patients were required to have an ECOG performance status of 0 or 1 and adequate hematologic, renal, and hepatic function.
-
Drug Administration: TH-302 was administered as an intravenous infusion over 30 to 60 minutes.
-
Dosing Regimens:
-
Arm A (Weekly Dosing): TH-302 administered on days 1, 8, and 15 of a 28-day cycle. Dose escalation ranged from 7.5 mg/m² to 670 mg/m².
-
Arm B (Every 3-Week Dosing): TH-302 administered once every 3 weeks. Dose escalation ranged from 670 mg/m² to 940 mg/m².
-
-
Dose Escalation Design: A modified accelerated titration design was used. Dose escalation was initially 100% between cohorts until a DLT or a specific grade 2 toxicity occurred. Subsequently, the cohort size was increased, and dose escalations were reduced to 40%.
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events version 3.0. DLTs were assessed during the first cycle of treatment.
Visualizations
Caption: Mechanism of TH-302 activation in normoxic vs. hypoxic conditions.
Caption: Workflow for the Phase 1 dose-escalation study of TH-302.
Caption: Troubleshooting flowchart for managing TH-302 in vivo toxicities.
References
- 1. Evofosfamide - Wikipedia [en.wikipedia.org]
- 2. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing TH-302 dosing regimen to reduce hematologic toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug TH-302 (evofosfamide). The focus is on optimizing dosing regimens to mitigate hematologic toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TH-302 and how does it lead to hematologic toxicity?
A1: TH-302 is a hypoxia-activated prodrug.[1] In low-oxygen (hypoxic) environments, characteristic of many solid tumors, it is reduced by intracellular reductases. This process releases its active component, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent that causes cell death.[2][3] While designed to be tumor-specific, some normal tissues, including the bone marrow, can be physiologically hypoxic. Activation of TH-302 in these areas can lead to the suppression of hematopoietic stem and progenitor cells, resulting in hematologic toxicities such as neutropenia, thrombocytopenia, and anemia.[2][4]
Q2: What are the most commonly observed hematologic toxicities with TH-302?
A2: The most frequently reported hematologic toxicities associated with TH-302, particularly when used in combination with other chemotherapeutic agents, are anemia, thrombocytopenia, and neutropenia.[2][4] In a phase 1/2 study of evofosfamide (B1684547) with dexamethasone, Grade 3 or 4 thrombocytopenia and anemia were among the most common adverse events.[4] Similarly, a phase II study in combination with doxorubicin (B1662922) identified anemia, thrombocytopenia, and neutropenia as common adverse events during the induction phase.[2]
Q3: How does the dosing regimen of TH-302 influence the severity of hematologic toxicity?
A3: Preclinical and clinical studies have demonstrated that the dosing schedule and sequence of TH-302 in combination therapy significantly impact hematologic toxicity. Simultaneous administration of TH-302 with chemotherapeutic agents like doxorubicin or gemcitabine (B846) has been shown to result in lower white blood cell counts compared to sequential administration.[5] Administering TH-302 2 to 8 hours before the conventional chemotherapeutic agent has been found to yield superior efficacy with potentially reduced toxicity.[5]
Q4: Are there established dose modifications for managing TH-302-related hematologic toxicity?
A4: Yes, dose modifications based on hematologic parameters are a standard approach. For instance, in a phase II study of TH-302 with doxorubicin, specific guidelines were established for dose adjustments based on Absolute Neutrophil Count (ANC) and platelet levels on the day of dosing.[2] These protocols typically involve holding or reducing the dose until blood counts recover to a safe level.
Troubleshooting Guides
Issue 1: Unexpectedly High Hematologic Toxicity in Preclinical Models
Possible Cause 1: Dosing Schedule and Sequence
-
Recommendation: Review the timing of TH-302 administration relative to other agents. Preclinical studies suggest that administering TH-302 2-8 hours prior to conventional chemotherapy can enhance efficacy and reduce toxicity.[5] Simultaneous dosing has been linked to increased hematologic toxicity.[5]
Possible Cause 2: Animal Model and Strain
-
Recommendation: Different animal strains can have varying sensitivities to chemotherapy-induced myelosuppression. Ensure the chosen model is well-characterized for hematologic responses. Consider establishing baseline hematologic parameters for the specific strain being used.
Possible Cause 3: Formulation and Administration
-
Recommendation: Verify the correct formulation and vehicle for TH-302 administration. Ensure consistent and accurate dosing techniques to avoid variability in drug exposure.
Issue 2: Difficulty in Establishing a Maximum Tolerated Dose (MTD) Due to Hematologic Dose-Limiting Toxicities (DLTs)
Possible Cause 1: Starting Dose Too High
-
Recommendation: In first-in-human studies, the starting dose of TH-302 was determined based on the no-observed-adverse-effect level (NOAEL) in preclinical toxicology studies, with an allometric scaling approach.[6] Review your preclinical toxicology data to ensure an appropriately conservative starting dose.
Possible Cause 2: Dose Escalation Scheme Too Aggressive
-
Recommendation: Employ a conservative dose-escalation scheme, such as a modified Fibonacci design, particularly when entering cohorts expected to approach the MTD. In a phase 1 study, dose escalation of TH-302 was initially 100% but was reduced to 40% after the first drug-related adverse event was observed.[6]
Possible Cause 3: Inadequate Monitoring
-
Recommendation: Implement frequent and consistent hematologic monitoring. In clinical trials, complete blood counts (CBCs) are typically performed at baseline and prior to each dose.[2]
Data on Hematologic Toxicity
Table 1: Hematologic Adverse Events in a Phase 1/2 Study of Evofosfamide (TH-302) with Dexamethasone (Arm A) and with Bortezomib and Dexamethasone (Arm B)
| Adverse Event | Arm A (EvoD) n=31 | Arm B (EvoBorD) n=28 |
| Grade 3 or 4 Thrombocytopenia | 11 (35%) | 14 (50%) |
| Grade 3 or 4 Anemia | 13 (42%) | 11 (39%) |
| Grade 3 or 4 Neutropenia | Not explicitly stated | Not explicitly stated |
| Grade 3 or 4 Leukopenia | Not explicitly stated | Not explicitly stated |
| Data adapted from a study in patients with relapsed/refractory multiple myeloma.[4] |
Table 2: Dose Modifications for TH-302 Based on Hematologic Toxicity in a Phase II Study with Doxorubicin
| Absolute Neutrophil Count (ANC) (per microliter) | Platelets (per microliter) | % of Full Dose on Day 1 | % of Full Dose on Day 8 |
| ≥ 1,500 | And ≥ 100,000 | 100 | 100 |
| 500-1,499 | And/or 50,000-99,999 | Hold | 100 |
| < 500 | And/or < 50,000 | Hold | Hold |
| Data adapted from a study in patients with advanced soft tissue sarcoma.[2] |
Experimental Protocols
Protocol 1: Assessment of Hematologic Toxicity in Preclinical Models
-
Animal Model: Utilize immunocompromised mice (e.g., nude mice) for xenograft studies.
-
Blood Collection:
-
Collect blood samples (e.g., 50-100 µL) via retro-orbital sinus or tail vein puncture at baseline and at specified time points post-treatment.
-
Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze samples using an automated hematology analyzer calibrated for the specific animal species.
-
Key parameters to measure include: White Blood Cell (WBC) count with differential, Red Blood Cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
-
Data Analysis:
-
Compare post-treatment CBC parameters to baseline values and to a vehicle-treated control group.
-
Calculate the nadir (lowest point) for each parameter and the time to recovery.
-
-
Histopathology (Optional):
-
At the end of the study, collect bone marrow samples (e.g., from the femur).
-
Perform histological analysis to assess bone marrow cellularity and morphology.
-
Protocol 2: Monitoring and Management of Hematologic Toxicity in Clinical Trials
-
Patient Eligibility: Patients should have adequate baseline hematologic function (e.g., ANC ≥ 1,500/μL, platelets ≥ 100,000/μL, hemoglobin ≥ 9 g/dL).
-
Monitoring Schedule:
-
Perform a CBC with differential at screening, on Day 1 of each treatment cycle, and prior to each dose of TH-302.
-
More frequent monitoring may be required in the initial cycles or if significant cytopenias are observed.
-
-
Toxicity Grading:
-
Grade hematologic adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Dose Modification Guidelines:
-
Establish clear, protocol-defined criteria for dose delays, reductions, or discontinuations based on the grade and duration of hematologic toxicities (see Table 2 for an example).
-
Consider the use of growth factor support (e.g., G-CSF for neutropenia) as specified in the protocol.
-
Visualizations
Caption: Mechanism of TH-302 activation in normoxic versus hypoxic conditions.
Caption: Workflow for assessing hematologic toxicity of TH-302 in preclinical models.
References
- 1. Anticancer efficacy of the hypoxia‐activated prodrug evofosfamide (TH‐302) in osteolytic breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Study of the Safety and Antitumor Activity of the Hypoxia-Activated Prodrug TH-302 in Combination With Doxorubicin in Patients With Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Phase 1/2 Study of evofosfamide, A Hypoxia-Activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: KP-302 (Evofosfamide/TH-302)
Welcome to the technical support resource for researchers utilizing KP-302 (Evofosfamide/TH-302). This center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to this hypoxia-activated prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Evofosfamide or TH-302, is a hypoxia-activated prodrug. Its unique mechanism of action allows for targeted cytotoxicity in the low-oxygen (hypoxic) regions of solid tumors, which are often resistant to standard chemotherapies and radiation.[1][2][3][4] The molecule consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[3][4]
Under normal oxygen conditions (normoxia), the 2-nitroimidazole component undergoes a one-electron reduction by cellular reductases to form a radical anion. This radical is then rapidly re-oxidized back to the inactive prodrug form, preventing the release of the cytotoxic agent in healthy, well-oxygenated tissues.[3][4]
In hypoxic environments (<1% O₂), the lack of oxygen allows for further reduction of the radical anion. This leads to the fragmentation of the molecule and the release of the active Br-IPM.[3][4] Br-IPM is a potent DNA cross-linking agent that induces DNA damage, cell cycle arrest, and ultimately apoptosis in tumor cells.[5][6][7]
Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
A2: Acquired resistance to this compound can be multifactorial. Based on its mechanism as a hypoxia-activated DNA alkylating agent, several potential resistance mechanisms may be at play:
-
Alterations in Drug Activation: Reduced expression or activity of the one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) responsible for activating this compound under hypoxic conditions can lead to decreased levels of the cytotoxic Br-IPM within the tumor cell.[3]
-
Enhanced DNA Damage Repair (DDR): As Br-IPM is a DNA alkylating agent, upregulation of DNA repair pathways is a primary mechanism of resistance. This can include:
-
Increased Homologous Recombination (HR) proficiency: Studies have shown that cells deficient in HR pathway components (e.g., BRCA1/2) are particularly sensitive to this compound.[5][8] Conversely, upregulation of this pathway could confer resistance.
-
Elevated Base Excision Repair (BER) or other repair pathways: Increased expression of key enzymes in other DNA repair pathways could also contribute to the removal of this compound-induced DNA adducts.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound or its metabolites out of the cell, reducing its intracellular concentration and cytotoxic effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that circumvent the drug's cytotoxic effects. Common pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation despite DNA damage.
-
Changes in the Tumor Microenvironment: A reduction in the hypoxic fraction of the tumor over time could lead to decreased activation of this compound. However, some studies suggest that conventional therapies can sometimes increase tumor hypoxia, making it a complex factor.[1][2]
Q3: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?
A3: To elucidate the resistance mechanism, a systematic approach is recommended:
-
Confirm Resistance: First, quantify the degree of resistance by comparing the IC50 (half-maximal inhibitory concentration) of your resistant cell line to the parental (sensitive) cell line under hypoxic conditions. A significant increase in the IC50 value confirms acquired resistance.
-
Assess Drug Efflux: Perform a functional assay using a fluorescent substrate for ABC transporters, such as Rhodamine 123 for P-gp. Increased efflux of the dye in the resistant line, which can be reversed by a known inhibitor (e.g., verapamil), suggests the involvement of drug pumps.
-
Analyze DNA Damage Response: Use Western blotting to compare the protein expression levels of key DNA repair enzymes (e.g., RAD51, BRCA1 for HR; PARP1, POLB for BER) between the sensitive and resistant cell lines. An upregulation in the resistant line would be indicative of this mechanism.
-
Investigate Bypass Pathways: Analyze the activation status of key proteins in pro-survival signaling pathways (e.g., phosphorylated AKT, phosphorylated ERK) via Western blot. Increased activation in the resistant line would suggest the involvement of these pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of this compound efficacy in vitro over time. | Development of a resistant cell population. | 1. Generate a this compound-resistant cell line using the protocol provided below. 2. Characterize the resistance mechanism (see FAQ Q3). 3. Consider combination therapy strategies (see below). |
| High variability in IC50 values for this compound. | Inconsistent hypoxic conditions in the cell culture incubator. | 1. Ensure your hypoxia chamber or incubator is properly calibrated and maintains a stable, low oxygen environment (e.g., ≤1% O₂). 2. Use a hypoxia indicator dye to confirm hypoxic conditions at the cellular level. |
| This compound shows limited efficacy in a new cell line. | The cell line may have intrinsic resistance mechanisms. | 1. Assess the basal expression of DNA repair proteins and drug efflux pumps. 2. Evaluate the activity of cellular reductases required for this compound activation. |
| Combination therapy with this compound is not showing synergy. | The combination partner or dosing schedule may be suboptimal. | 1. Perform a synergy analysis using the Chou-Talalay method to calculate the Combination Index (CI) across a range of concentrations and ratios. 2. Experiment with different dosing schedules. Pre-clinical studies suggest that administering this compound 2-8 hours before a conventional chemotherapeutic agent can enhance efficacy.[7] |
Strategies to Mitigate Acquired Resistance
The most promising strategy to mitigate or overcome acquired resistance to this compound is through combination therapy . By targeting multiple pathways simultaneously, the likelihood of resistance emerging is reduced.
Combination with Conventional Chemotherapy
This compound has shown synergistic effects when combined with various DNA-damaging agents and other chemotherapeutics. The rationale is that this compound targets the hypoxic, chemo-resistant core of the tumor, while the conventional agent targets the well-oxygenated, proliferating cells near blood vessels.[6]
-
Doxorubicin (B1662922): Combination therapy has shown enhanced anti-tumor effects.[3] In a phase II study in patients with advanced soft tissue sarcoma, the combination of this compound and doxorubicin resulted in a median progression-free survival of 6.5 months and an overall survival of 21.5 months.[9]
-
Gemcitabine (B846) and Nab-Paclitaxel: In pancreatic cancer models, the triplet combination of this compound, gemcitabine, and nab-paclitaxel showed superior efficacy compared to the doublet alone, without a significant increase in toxicity.[10]
-
Other Agents: Synergistic or additive effects have also been reported with docetaxel, cisplatin, and temozolomide.[7]
Combination with Targeted Therapies
-
PARP Inhibitors (e.g., Olaparib): Since this compound's efficacy is linked to deficiencies in homologous recombination, combining it with PARP inhibitors could be a potent strategy, especially in tumors with BRCA mutations or that have acquired resistance to PARP inhibitors.[8]
-
Anti-Angiogenic Agents (e.g., Sunitinib): These agents can induce hypoxia, potentially increasing the fraction of the tumor that is sensitive to this compound. This combination has shown promise in neuroblastoma models.[11]
Combination with Radiotherapy
Radiation therapy is most effective in well-oxygenated cells. Combining it with this compound, which targets hypoxic cells, provides a powerful dual-pronged attack on the tumor. This combination has been shown to enhance tumor growth delay.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (TH-302) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O₂) | IC50 (µM) under Hypoxia (0.1% O₂) | Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia) |
| H460 | Non-Small Cell Lung | > 40 | ~1.5 | > 27 |
| HT29 | Colorectal | > 40 | ~2.0 | > 20 |
| MIA PaCa-2 | Pancreatic | > 40 | ~1.0 | > 40 |
| PC-3 | Prostate | > 40 | ~3.0 | > 13 |
| MDA-MB-231 | Breast | > 40 | ~2.5 | > 16 |
| A549 | Non-Small Cell Lung | > 40 | ~4.0 | > 10 |
| PANC-1 | Pancreatic | > 40 | ~3.5 | > 11 |
| BxPC-3 | Pancreatic | > 40 | ~2.8 | > 14 |
| SK-N-BE(2) | Neuroblastoma | Not specified | ~0.5 (40-fold more sensitive than normoxia) | ~40 |
Data synthesized from multiple preclinical studies.[5][8][11]
Table 2: IC50 Values (µM) of this compound (Evofosfamide) in Canine Glioma Cell Lines
| Cell Line | IC50 under Normoxia | IC50 under Hypoxia |
| G06A | 160 | 8 |
| J3TBg | 360 | 18 |
| SDT3G | 240 | 5 |
Data from a study on canine glioma cells, demonstrating increased sensitivity to this compound under hypoxic conditions.[12]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (Evofosfamide/TH-302)
-
Hypoxia chamber or incubator (capable of maintaining ≤1% O₂)
-
Standard cell culture equipment (flasks, plates, etc.)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound after a 48-72 hour exposure under hypoxic conditions (≤1% O₂).
-
Initiate Resistance Induction: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth) under hypoxic conditions.
-
Culture and Monitor: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Monitor cell proliferation. Initially, cell growth will be slow.
-
Dose Escalation: Once the cell growth rate recovers to a level comparable to the untreated parental cells, subculture the cells and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each new concentration level as a backup.
-
Establish Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 5- to 10-fold higher than the initial IC50 of the parental line.
-
Characterize and Validate: Once a resistant population is established, perform single-cell cloning to ensure a homogenous population. Characterize the new resistant cell line by determining its IC50 and comparing it to the parental line. Maintain the resistant line in a continuous culture with the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Quantitative Synergy Analysis (Chou-Talalay Method)
This protocol outlines the steps to determine if the combination of this compound and another drug (Drug B) is synergistic, additive, or antagonistic.
Materials:
-
Parental or resistant cancer cell line
-
This compound and Drug B
-
96-well plates
-
Cell viability assay kit
-
CompuSyn software or other software for calculating Combination Index (CI)
Procedure:
-
Determine IC50 of Single Agents: Separately determine the IC50 values for this compound (under hypoxia) and Drug B (under appropriate conditions) in your cell line.
-
Design Combination Experiment:
-
Choose a constant ratio of this compound to Drug B based on their individual IC50 values (e.g., a ratio of 1:1, 1:2, 2:1 of their IC50s).
-
Prepare a series of dilutions of the drug combination, maintaining this constant ratio. For example, if the IC50 of this compound is 1 µM and Drug B is 10 µM, a 1:10 ratio could be used. Dilutions could be 2xIC50, 1xIC50, 0.5xIC50, 0.25xIC50, etc., for both drugs in the mixture.
-
-
Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with the single agents and the combination dilutions. Include untreated control wells.
-
Incubation: Incubate the plates under the appropriate conditions (hypoxia for this compound-containing wells) for 48-72 hours.
-
Cell Viability Assay: Perform a cell viability assay to determine the fraction of cells affected (Fa) at each drug concentration. Fa is calculated as 1 - (viability of treated cells / viability of control cells).
-
Data Analysis:
Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Activity
This protocol uses flow cytometry to measure the efflux of the fluorescent dye Rhodamine 123, a substrate of P-gp, to assess its activity.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (B1683045) (P-gp inhibitor, stock solution in DMSO or ethanol)
-
Complete culture medium and PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation (for control): To a subset of cells, add verapamil to a final concentration of 10-50 µM and incubate for 30 minutes at 37°C. This will serve as the inhibited control.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions (including the verapamil-treated ones) to a final concentration of 0.1-1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellets in pre-warmed complete medium (with and without verapamil for the respective samples) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel).
-
Interpretation:
-
Sensitive cells should show high fluorescence as they retain the dye.
-
Resistant cells with high P-gp activity will show low fluorescence due to efficient efflux of the dye.
-
Resistant cells treated with verapamil should show high fluorescence, similar to sensitive cells, as the P-gp pump is inhibited.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (Evofosfamide/TH-302).
References
- 1. Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors | PLOS Computational Biology [journals.plos.org]
- 3. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 4. Evofosfamide - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of the hypoxia-activated pro-drug TH-302 in hypoxic and perivascular regions of solid tumors and its potential to enhance therapeutic effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Delivery to Poorly Perfused Tumor Regions with Hypoxia-Activated Prodrugs
A Note on Nomenclature: Initial inquiries regarding "KP-302" for cancer therapy may be misdirected. Current research indicates that this compound (also known as Lucid-21-302) is under development for multiple sclerosis. This guide focuses on TH-302 (evofosfamide) , a well-researched hypoxia-activated prodrug (HAP) designed to target poorly perfused, hypoxic regions of solid tumors, a topic that aligns with the core interest of the original query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypoxia-activated prodrugs like TH-302 to target poorly perfused tumor regions.
Frequently Asked Questions (FAQs)
Q1: What is TH-302 and how does it target poorly perfused tumor regions?
TH-302 (evofosfamide) is a hypoxia-activated prodrug.[1][2][3] Its design features a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1][3] In well-oxygenated (normoxic) tissues, TH-302 remains in its inactive prodrug form. However, in the low-oxygen (hypoxic) environments characteristic of poorly perfused tumor regions, cellular reductases reduce the 2-nitroimidazole component.[1][2] This reduction leads to the release of the active cytotoxic agent, Br-IPM, which then cross-links DNA, inducing cell cycle arrest and apoptosis.[1][4][5] This selective activation in hypoxic zones allows for targeted therapy against tumor cells that are often resistant to conventional chemotherapy and radiotherapy.[1][2][5]
Q2: What is the "bystander effect" of TH-302?
The bystander effect refers to the ability of the active metabolite of TH-302, Br-IPM, to diffuse from the hypoxic cells where it is activated to nearby oxygenated (normoxic) tumor cells and exert a cytotoxic effect.[1][6] This phenomenon is significant because it suggests that TH-302 may be able to kill tumor cells beyond the immediate hypoxic zone.[1][7][8] Evidence for a bystander effect has been observed in 3D tumor spheroid models and in vivo, where DNA damage induced by TH-302 was initially seen in hypoxic regions but later spread throughout the tumor.[1][7][8] However, some studies have questioned the extent of this effect, suggesting that the active metabolites may not readily cross cell membranes.[1]
Q3: What factors can influence the efficacy of TH-302?
The efficacy of TH-302 is dependent on several factors, including:
-
Tumor Hypoxia Level: The degree of hypoxia within the tumor is a critical determinant of TH-302 activation and subsequent anti-tumor activity.[7][8]
-
Reductase Activity: The presence and activity of specific cellular reductases, such as cytochrome P450 oxidoreductase (POR), are necessary for the conversion of TH-302 to its active form.[1][2] The levels of these enzymes can vary between tumor types.[1][2]
-
DNA Repair Capacity: Tumor cells with deficiencies in DNA repair pathways, particularly homologous recombination (e.g., those with BRCA1/2 mutations), may exhibit increased sensitivity to TH-302.[4]
-
Combination Therapy: The anti-tumor effect of TH-302 can be significantly enhanced when used in combination with conventional chemotherapies, anti-angiogenic agents, and radiotherapy.[1][9][10]
Troubleshooting Guides
In Vitro Experiments
Problem: Lack of enhanced TH-302 cytotoxicity under hypoxic conditions in a 2D cell culture model.
| Possible Cause | Troubleshooting Step |
| Insufficient Hypoxia | Verify the oxygen level in your hypoxia chamber is at or below 0.1% O2 for optimal TH-302 activation.[1][4] Consider using a real-time oxygen sensing system to monitor oxygen levels throughout the experiment. |
| Low Reductase Activity in Cell Line | Measure the expression and activity of relevant reductases (e.g., POR) in your chosen cell line. If activity is low, consider using a different cell line known to have higher reductase activity. |
| Short Drug Exposure Time | The activation of TH-302 is time-dependent.[4] Increase the duration of drug exposure under hypoxic conditions to allow for sufficient conversion to the active metabolite. |
| Suboptimal Cell Density | Ensure that the cell density is sufficient to induce hypoxia in the microenvironment, especially if not using a hypoxia chamber. |
Problem: Inconsistent results in 3D spheroid models.
| Possible Cause | Troubleshooting Step |
| Variable Spheroid Size and Hypoxia | Standardize spheroid size to ensure a consistent hypoxic core. Use hypoxia probes (e.g., pimonidazole) and immunohistochemistry to visualize and quantify the hypoxic fraction within the spheroids. |
| Poor Drug Penetration | Assess the penetration of TH-302 into the spheroid. This can be challenging, but imaging techniques or analysis of dissociated spheroid cells can provide insights. |
| Inadequate Bystander Effect | If relying on the bystander effect, ensure the experimental design allows for sufficient time and proximity for the active metabolite to diffuse to normoxic cells. |
In Vivo Experiments
Problem: Limited anti-tumor efficacy of TH-302 in a xenograft model.
| Possible Cause | Troubleshooting Step |
| Low Tumor Hypoxia | Characterize the hypoxic fraction of your xenograft model using methods like pimonidazole (B1677889) staining and immunohistochemistry or non-invasive imaging techniques like PET or MRI.[11][12] If the tumor is not sufficiently hypoxic, TH-302 will not be effectively activated. |
| Suboptimal Dosing Schedule | The timing and sequence of TH-302 administration in combination therapies are crucial. For many chemotherapeutics, administering TH-302 2-8 hours prior to the other agent has shown superior efficacy.[9][10] |
| Tumor Model Resistance | The chosen tumor model may have intrinsic resistance mechanisms, such as high DNA repair capacity or low reductase activity.[1][2][4] |
| Poor Drug Delivery to the Tumor | Assess tumor perfusion and vascularization. Although TH-302 targets poorly perfused regions, some level of delivery to the tumor is still necessary. |
Data Presentation
Table 1: Efficacy of TH-302 in Combination with Chemotherapy in Human Xenograft Models
| Tumor Model | Cancer Type | Chemotherapy Agent | TH-302 Dose (mg/kg) | TGI (%)* | TGD (days)** |
| H460 | Non-Small Cell Lung | Docetaxel | 50 | 88 | >25 |
| HT29 | Colon | Cisplatin | 100 | 75 | 15 |
| PC3 | Prostate | Docetaxel | 50 | 85 | >20 |
| MiaPaCa-2 | Pancreatic | Gemcitabine | 50 | 80 | >20 |
* TGI: Tumor Growth Inhibition. ** TGD: Tumor Growth Delay. Data compiled from preclinical studies.[7][9]
Experimental Protocols
Protocol 1: Assessment of Tumor Hypoxia using Pimonidazole Staining
Objective: To visualize and quantify the hypoxic fraction in tumor tissue from in vivo models.
Materials:
-
Pimonidazole hydrochloride solution (e.g., Hypoxyprobe™-1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal cutting temperature (OCT) compound
-
Primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse monoclonal antibody)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Administer pimonidazole solution to the tumor-bearing animal via intraperitoneal (IP) injection at a dose of 60 mg/kg.
-
Allow pimonidazole to distribute for 60-90 minutes before sacrificing the animal.
-
Excise the tumor and fix in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tumor by incubating in 30% sucrose (B13894) in PBS until it sinks.
-
Embed the tumor in OCT compound and freeze.
-
Cut 10 µm thick sections using a cryostat and mount on slides.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the sections with the primary antibody against pimonidazole adducts overnight at 4°C.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the sections with mounting medium and coverslips.
-
Visualize the sections using a fluorescence microscope. Pimonidazole-positive regions (green fluorescence) indicate hypoxic areas.
-
Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total tumor area using image analysis software.
Mandatory Visualizations
Diagram 1: TH-302 Mechanism of Action
Caption: Mechanism of TH-302 activation in normoxic versus hypoxic conditions.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo study of TH-302 combination therapy.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of the Safety and Antitumor Activity of the Hypoxia-Activated Prodrug TH-302 in Combination With Doxorubicin in Patients With Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positron emission tomography to assess hypoxia and perfusion in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TH-302 in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH-302 in in vitro assays. The information is tailored to address common challenges and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected hypoxia-selective cytotoxicity with TH-302. What are the potential causes?
A1: A lack of hypoxia-selective cytotoxicity is a common issue that can arise from several factors throughout the experimental workflow. Here are the primary areas to investigate:
-
Inadequate Hypoxia: The most frequent reason for diminished TH-302 efficacy is insufficient or inconsistent hypoxia. The activation of TH-302 is highly dependent on a low-oxygen environment (typically ≤ 0.1% O₂).[1] It is crucial to validate the oxygen levels within your hypoxia chamber or incubator.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to TH-302. This can be due to differences in the expression of reductive enzymes, such as cytochrome P450 oxidoreductase (POR), which are necessary for the activation of TH-302. Additionally, cell lines with deficiencies in DNA repair pathways, particularly homologous recombination, may show increased sensitivity.
-
Drug Concentration and Exposure Time: The cytotoxic effect of TH-302 is both concentration and time-dependent.[1] Ensure that the concentrations and exposure times used are appropriate for the cell line being tested. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions.
-
TH-302 Stability: While generally stable, prolonged incubation in media at 37°C could potentially lead to degradation. Prepare fresh dilutions of TH-302 from a stock solution for each experiment.
Q2: We are observing high variability in our cell viability assay results between experiments. What are the common sources of this inconsistency?
A2: Inconsistent results in cell viability assays can be frustrating. Here are some common culprits and how to address them:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes for accurate dispensing.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile PBS or media.
-
Compound Precipitation: At higher concentrations, TH-302 may precipitate out of the solution, leading to inaccurate results. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust your solvent or consider a different formulation.
-
Assay Timing: The timing of the addition of the viability reagent is critical. Ensure that you have optimized the incubation time for your specific cell line and that it is consistent across all experiments.
Q3: Our clonogenic assay results are not reproducible. What are some key factors to consider?
A3: Clonogenic assays are sensitive to several factors that can impact reproducibility. Here are some troubleshooting tips:
-
Accurate Cell Counting: The initial cell count is critical for this assay. Ensure you are using a reliable method for cell counting and that you are plating the correct number of cells.
-
Plating Efficiency: The plating efficiency (the percentage of seeded cells that form colonies) can vary between cell lines and even between experiments. It is essential to determine the plating efficiency for each cell line under your specific experimental conditions and to include an untreated control in every experiment.
-
Colony Counting: The definition of a colony (typically >50 cells) should be consistent. Use a microscope to count colonies and ensure that the same person scores all plates from an experiment to minimize subjective variability.
-
Cellular Cooperation: Some cell lines exhibit cellular cooperation, where the plating efficiency is dependent on the cell density.[2][3] This can lead to non-linear relationships between the number of cells seeded and the number of colonies formed, compromising the accuracy of the assay.[2][3]
Q4: We are having trouble with our γH2AX assay to detect DNA damage. What could be the issue?
A4: The γH2AX assay is a sensitive method for detecting DNA double-strand breaks. Here are some common issues and solutions:
-
Timing of Analysis: The phosphorylation of H2AX at serine 139 (γH2AX) is a dynamic process. Foci formation can be detected as early as a few minutes after damage and typically peaks within 30-60 minutes, followed by a decline as DNA repair occurs.[4][5] It is important to perform a time-course experiment to identify the optimal time point for analysis in your system.
-
Antibody Staining: Inadequate antibody penetration or non-specific binding can lead to weak or variable signals. Ensure you are using an appropriate fixation and permeabilization protocol for your cells. Titrate your primary and secondary antibodies to determine the optimal concentrations.
-
Background Signal: High background fluorescence can obscure the specific γH2AX signal. This can be caused by over-fixation, insufficient washing, or autofluorescence. Include appropriate controls, such as an isotype control, to assess non-specific binding.
-
Cell Cycle Phase: The levels of γH2AX can vary with the cell cycle, with higher levels observed in S and G2/M phases.[4] Consider synchronizing your cells or co-staining with a cell cycle marker to account for this variability.
Troubleshooting Guides
Guide 1: Inconsistent Hypoxia Induction
| Symptom | Potential Cause | Recommended Solution |
| No difference in TH-302 cytotoxicity between normoxic and hypoxic conditions. | Hypoxia chamber leak. | Check all seals and connections on your hypoxia chamber. Use a portable oxygen sensor to verify the oxygen level inside the chamber. |
| Inaccurate gas mixture. | Ensure the gas cylinder contains the correct mixture (typically 5% CO₂, balance N₂ for <0.1% O₂). Use a calibrated gas analyzer to confirm the oxygen concentration. | |
| Oxygen dissolved in media and plastics. | Pre-equilibrate your cell culture media and plasticware inside the hypoxia chamber for at least 4-6 hours before introducing the cells.[6] | |
| Variable TH-302 efficacy under hypoxia between experiments. | Inconsistent time to reach desired hypoxia level. | Standardize the procedure for achieving hypoxia, including the duration of gas purging and equilibration. |
| Fluctuations in oxygen levels during the experiment. | Monitor the oxygen levels throughout the experiment. Avoid frequent opening of the chamber. |
Guide 2: Artifacts in Cell Viability Assays
| Symptom | Potential Cause | Recommended Solution |
| U-shaped dose-response curve (higher viability at high drug concentrations). | Compound precipitation. | Visually inspect wells for precipitates. If present, consider using a different solvent, reducing the final solvent concentration, or using a solubilizing agent. |
| Direct chemical interference with the assay reagent. | Run a cell-free control with TH-302 and the viability reagent to check for direct chemical reactions. If interference is observed, consider a different viability assay that uses an alternative detection method. | |
| High background signal in control wells. | Contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination. |
| Reagent instability. | Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (e.g., using AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Hypoxia Pre-equilibration: Place a separate 96-well plate containing the desired concentrations of TH-302 diluted in cell culture media into the hypoxia chamber to pre-equilibrate.
-
Drug Treatment: After overnight incubation, replace the media in the cell plate with the pre-equilibrated drug-containing media. Place the cell plate in the hypoxia chamber (for the hypoxic group) or a standard incubator (for the normoxic group) for the desired exposure time (e.g., 24-72 hours).
-
Assay: Following incubation, add the AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plates for 1-4 hours and then measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Clonogenic Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow the cells to attach overnight.
-
Drug Treatment under Hypoxia: Treat the cells with various concentrations of TH-302 and place them in a hypoxia chamber for the desired exposure time (e.g., 2-24 hours). An untreated control plate should also be placed in the hypoxia chamber.
-
Recovery: After the treatment period, wash the cells with PBS and replace the drug-containing media with fresh, complete media.
-
Incubation: Return the plates to a normoxic incubator and allow them to grow for 10-14 days, or until visible colonies are formed.
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to the plating efficiency of the untreated control cells.
Protocol 3: γH2AX Immunofluorescence Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with TH-302 under normoxic and hypoxic conditions for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
Caption: Mechanism of TH-302 activation under normoxic and hypoxic conditions.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adapting the γ-H2AX Assay for Automated Processing in Human Lymphocytes. 1. Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in TH-302 (KP-302) Response Across Different Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the hypoxia-activated prodrug TH-302 (also known as evofosfamide). Given the initial query for "KP-302" and the strong overlap in the scientific literature with the well-documented compound TH-302, this guide focuses on TH-302, a compound fitting the described context of a cancer therapeutic with variable cell line responses. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges related to inconsistent responses to TH-302 in different cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is TH-302 and what is its mechanism of action?
A1: TH-302 is a hypoxia-activated prodrug (HAP). In its inactive form, it is relatively non-toxic. However, in the low-oxygen (hypoxic) conditions characteristic of solid tumors, it is selectively activated. The prodrug consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1] Under hypoxic conditions, cellular reductases reduce the 2-nitroimidazole component, leading to the release of the cytotoxic Br-IPM.[1][2] Br-IPM then causes DNA damage by cross-linking DNA strands, ultimately leading to cell cycle arrest and apoptosis.[2][3][4]
Q2: Why do different cell lines show variable responses to TH-302?
A2: The variability in response to TH-302 across different cell lines is multifactorial and primarily linked to the unique microenvironment and genetic makeup of each cell line. Key factors include:
-
Degree of Hypoxia: The primary driver of TH-302 activation is the level of hypoxia. Cell lines that can establish and maintain a more hypoxic environment will show greater sensitivity to the drug.
-
Reductase Enzyme Expression: The specific one-electron reductases responsible for activating TH-302 may be expressed at different levels in various cell lines.[5]
-
DNA Repair Capacity: The active metabolite of TH-302, Br-IPM, causes DNA damage. Cell lines with more efficient DNA repair mechanisms may be more resistant to its cytotoxic effects.[5]
-
Cellular Proliferation Rate: The rate of cell division can influence the susceptibility of a cell to DNA-damaging agents.
-
Genetic Background: The overall genetic landscape of the cancer cell, including mutations in key oncogenes and tumor suppressor genes, can impact drug sensitivity. For instance, the p53 status of a cell line can influence its response to DNA damage.[5]
Q3: My in vitro results with TH-302 are not translating to my in vivo models. What could be the reason?
A3: Discrepancies between in vitro and in vivo efficacy are a common challenge with hypoxia-activated prodrugs. Potential reasons include:
-
Tumor Hypoxia in vivo: The level and distribution of hypoxia in a tumor xenograft can be very different and more heterogeneous than in a uniformly hypoxic in vitro culture.
-
Pharmacokinetics and Drug Delivery: The prodrug's ability to reach the hypoxic regions of the tumor in sufficient concentrations can be a limiting factor.
-
Tumor Microenvironment: The complex interplay of various cell types and factors within the tumor microenvironment in vivo can influence drug response in ways not captured by in vitro models.
Section 2: Troubleshooting Guides
This section provides a problem-solving framework for common issues encountered during experiments with TH-302.
Problem 1: High variability in TH-302 IC50 values between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Hypoxia Levels | Ensure your hypoxia chamber is properly calibrated and maintains a stable, low oxygen environment. Use a dissolved oxygen probe to confirm the oxygen concentration in your cell culture medium. |
| Cell Seeding Density | Optimize and standardize cell seeding density for each cell line, as this can affect the development of hypoxia in the culture. |
| Drug Preparation and Storage | Prepare fresh drug solutions for each experiment. If storing stock solutions, follow the manufacturer's recommendations to avoid degradation. |
| Cell Line Instability | Regularly perform cell line authentication to ensure the genetic integrity of your cell lines has not drifted over time. |
Problem 2: Limited cytotoxicity of TH-302 even under hypoxic conditions.
| Potential Cause | Troubleshooting Step |
| Insufficient Hypoxia | Lower the oxygen concentration in your hypoxia chamber. For TH-302, significant activation is often observed at ≤ 0.1% O₂.[6] |
| Low Reductase Activity | If possible, measure the expression of key reductase enzymes in your cell line. Some cell lines may have inherently low levels of the necessary activating enzymes. |
| High DNA Repair Capacity | Consider co-treatment with inhibitors of DNA repair pathways to potentially sensitize the cells to TH-302. |
| Drug Exposure Time | Increase the duration of drug exposure under hypoxic conditions to allow for more significant activation and downstream effects. |
Section 3: Quantitative Data
The following table summarizes the in vitro cytotoxicity of TH-302 in a panel of human cancer cell lines under normoxic and hypoxic conditions. This data illustrates the significant variability in response and the hypoxia-dependent nature of TH-302's activity.
Table 1: In Vitro Cytotoxicity (IC50) of TH-302 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Normoxia (Air) | IC50 (µM) under Hypoxia (N₂) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-Small Cell Lung | >40 | 0.04 | >1000 |
| HT29 | Colon | >40 | 0.2 | >200 |
| MIA PaCa-2 | Pancreatic | >40 | 0.1 | >400 |
| PANC-1 | Pancreatic | >40 | 0.3 | >133 |
| BxPC-3 | Pancreatic | >40 | 0.2 | >200 |
| Hs766t | Pancreatic | >40 | 0.05 | >800 |
| SU.86.86 | Pancreatic | >40 | 0.5 | >80 |
| 786-O | Renal | >40 | 2.5 | >16 |
| Caki-1 | Renal | >40 | 0.5 | >80 |
Data compiled from multiple sources, including Meng et al. (2012) and Sun et al. (2015).[3][7][8] The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the IC50 under normoxic conditions divided by the IC50 under hypoxic conditions, indicating the selectivity of the drug for hypoxic cells.
Section 4: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for TH-302 under Hypoxic Conditions
This protocol describes a method for determining the IC50 of TH-302 in cancer cell lines using a colorimetric cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
TH-302 (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Hypoxia chamber capable of maintaining a low oxygen environment (e.g., 0.1% O₂)
-
Cell viability reagent (e.g., AlamarBlue, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a standard tissue culture incubator (normoxic conditions).
-
Drug Preparation: Prepare serial dilutions of TH-302 in complete cell culture medium.
-
Drug Treatment: Remove the plates from the incubator and replace the medium with the prepared TH-302 dilutions. Include vehicle-only controls.
-
Hypoxic Incubation: Place the plates in a hypoxia chamber for the desired drug exposure time (e.g., 2-4 hours). A parallel set of plates should be kept in a normoxic incubator.
-
Recovery: After the incubation period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Normoxic Recovery: Return the plates to a standard normoxic incubator and culture for 72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control for each drug concentration. Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Section 5: Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of TH-302 under normoxic and hypoxic conditions.
Experimental Workflow for Assessing TH-302 Efficacy
Caption: Workflow for determining TH-302 cytotoxicity in different cell lines.
Troubleshooting Logic for Inconsistent TH-302 Results
Caption: A logical workflow for troubleshooting inconsistent TH-302 experimental results.
References
- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 7. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate sensitizes pancreatic tumors to hypoxia-activated prodrug TH-302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TH-302 (Evofosfamide) Activation in Moderately Hypoxic Tumors
Welcome to the technical support center for TH-302 (evofosfamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the activation of TH-302 in preclinical cancer models, with a particular focus on moderately hypoxic tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TH-302 activation?
A1: TH-302 is a hypoxia-activated prodrug. Its activation is initiated by the reduction of its 2-nitroimidazole (B3424786) component by intracellular reductases, a process that is favored under low oxygen conditions. In normoxic tissues, the reduced prodrug is rapidly re-oxidized, rendering it inactive. However, in the hypoxic environment of a tumor, the reduced intermediate undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that forms interstrand cross-links, leading to cell cycle arrest and apoptosis.
Q2: My tumor model is only moderately hypoxic. What are the primary strategies to enhance TH-302 efficacy?
A2: In moderately hypoxic tumors, strategies to enhance TH-302 efficacy can be broadly categorized into two approaches:
-
Increasing Tumor Hypoxia: This involves co-administering agents that transiently increase the hypoxic fraction of the tumor, thereby creating a more favorable environment for TH-302 activation.
-
Potentiating the Cytotoxic Effect: This approach focuses on combining TH-302 with agents that synergize with its DNA-damaging mechanism, making the cancer cells more susceptible to its effects even with moderate activation.
This guide will provide detailed protocols and troubleshooting for both approaches.
Q3: Which combination agents are most effective at increasing tumor hypoxia for enhanced TH-302 activation?
A3: Several classes of drugs have been shown to increase tumor hypoxia and synergize with TH-302. These include:
-
Anti-angiogenic agents (e.g., sunitinib (B231), sorafenib): These agents can prune immature tumor vasculature, leading to a temporary increase in hypoxia.[1][2]
-
mTOR inhibitors (e.g., everolimus, temsirolimus): These can reduce vessel density, resulting in increased hypoxia and a better response to TH-302.[1][2]
-
Vasodilators (e.g., hydralazine): Can exacerbate tumor hypoxia.[2][3]
-
Mitochondrial respiration enhancers (e.g., pyruvate): Can transiently increase oxygen consumption by tumor cells, leading to a more hypoxic microenvironment.[2][3]
Q4: How can I enhance the cytotoxic effect of TH-302 without directly manipulating tumor hypoxia?
A4: You can combine TH-302 with agents that target cellular pathways involved in the response to DNA damage. A key strategy is the use of DNA damage repair inhibitors , such as PARP inhibitors. By inhibiting the cell's ability to repair the DNA cross-links induced by TH-302, the efficacy of the drug can be significantly increased. Additionally, combining with conventional chemotherapies that also induce DNA damage (e.g., cisplatin, doxorubicin) can lead to synergistic effects.[4][5]
Q5: What is the optimal scheduling for administering TH-302 in combination with other agents?
A5: The optimal timing is crucial and depends on the combination agent. For chemotherapeutics like docetaxel (B913) and cisplatin, administering TH-302 2-8 hours prior to the chemotherapy has been shown to yield superior efficacy.[4] This timing allows TH-302 to first target the hypoxic cells, which are often resistant to traditional chemotherapy. For agents that induce hypoxia, such as anti-angiogenics, it is often beneficial to allow the hypoxia-inducing effects to manifest before administering TH-302.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing TH-302 activation.
| Problem | Potential Cause | Recommended Solution |
| Low TH-302 efficacy in a known moderately hypoxic tumor model. | 1. Insufficient prodrug activation due to borderline oxygen levels. 2. Low expression of required cellular reductases. 3. Highly efficient DNA damage repair mechanisms in the tumor cells. | 1. Increase Tumor Hypoxia: Co-administer an agent known to transiently increase hypoxia, such as sunitinib or pyruvate (B1213749) (see Protocol 2). 2. Assess Reductase Levels: If possible, profile the expression of reductases like cytochrome P450 oxidoreductase (POR) in your tumor model. Models with higher POR expression may be more sensitive to TH-302. 3. Inhibit DNA Repair: Combine TH-302 with a DNA repair inhibitor, such as a PARP inhibitor, to potentiate its cytotoxic effects (see Protocol 3). |
| High variability in tumor response to TH-302 within the same experimental group. | 1. Heterogeneity in the hypoxic fraction among individual tumors. 2. Inconsistent drug delivery or metabolism. | 1. Confirm Hypoxia: Before starting the treatment study, perform a pilot study to assess the baseline hypoxic fraction in your tumor model using pimonidazole (B1677889) staining (see Protocol 1). This will help in understanding the inherent variability. 2. Ensure Consistent Dosing: Strictly adhere to standardized procedures for drug preparation and administration. Ensure consistent animal weight and health status across groups. |
| Increased toxicity and animal morbidity with combination therapy. | 1. Overlapping toxicities of the combined agents. 2. Suboptimal dosing or scheduling. | 1. Staggered Dosing: Avoid simultaneous administration of TH-302 and other cytotoxic agents. A staggered schedule, such as administering TH-302 2-8 hours before chemotherapy, can reduce toxicity.[4] 2. Dose De-escalation: If toxicity is observed, consider reducing the dose of one or both agents while maintaining a therapeutic window. 3. Monitor Animal Health: Closely monitor animal weight, behavior, and complete blood counts to detect early signs of toxicity. |
| Difficulty in confirming TH-302 target engagement (DNA damage) in tumor tissue. | 1. Suboptimal timing of tissue collection. 2. Insensitive detection methods. | 1. Time-Course Analysis: Perform a time-course experiment to determine the peak of DNA damage (γH2AX staining) following TH-302 administration. This is typically observed within 24-48 hours. 2. Optimize Immunohistochemistry: Ensure your protocol for γH2AX staining is optimized for your specific antibody and tissue type. Use appropriate positive and negative controls. (see Protocol 4). |
Quantitative Data Summary
The following tables summarize the efficacy of various combination strategies with TH-302 from preclinical studies.
Table 1: Efficacy of TH-302 in Combination with Chemotherapy in H460 NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| TH-302 (monotherapy) | 50 mg/kg, daily for 5 days/week | 74% |
| Docetaxel (monotherapy) | 10 mg/kg, once weekly | 42% |
| TH-302 + Docetaxel | TH-302 (50 mg/kg, daily for 5 days/week) + Docetaxel (10 mg/kg, once weekly) | 88% |
| Cisplatin (monotherapy) | 6 mg/kg, once weekly | 61% |
| TH-302 + Cisplatin | TH-302 (50 mg/kg, daily for 5 days/week) + Cisplatin (6 mg/kg, once weekly) | Increased tumor growth delay by 2-4 fold compared to monotherapy |
Data adapted from preclinical studies in H460 non-small cell lung cancer xenografts.[4]
Table 2: Efficacy of TH-302 in Combination with an Anti-Angiogenic Agent
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| Sunitinib (monotherapy) | 40 mg/kg, daily | 38% |
| TH-302 + Sunitinib | Sunitinib (40 mg/kg, daily) + TH-302 (50 mg/kg, daily) | 75% |
Data from a renal cell carcinoma (786-O) xenograft model.
Experimental Protocols
Protocol 1: Assessment of Tumor Hypoxia using Pimonidazole Staining
Objective: To quantify the hypoxic fraction in a tumor xenograft model.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tissue fixation and embedding reagents (e.g., 10% neutral buffered formalin, paraffin)
-
Microtome
-
Immunohistochemistry reagents:
-
Primary antibody: Anti-pimonidazole antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Microscope with imaging software
Procedure:
-
Pimonidazole Administration:
-
Prepare a 30 mg/mL solution of pimonidazole in sterile 0.9% saline.
-
Inject tumor-bearing mice intravenously (tail vein) or intraperitoneally with pimonidazole at a dose of 60 mg/kg.
-
-
Tissue Collection and Fixation:
-
After 60-90 minutes of circulation, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and fix them in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tumors through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the anti-pimonidazole antibody.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary anti-pimonidazole antibody at the optimized dilution and incubation time.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate in hypoxic regions.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained sections using a brightfield microscope.
-
Quantify the pimonidazole-positive area (brown staining) relative to the total tumor area using image analysis software (e.g., ImageJ). The result is expressed as the hypoxic fraction (%).
-
Protocol 2: Enhancing TH-302 Activation by Inducing Hypoxia with Sunitinib
Objective: To evaluate the enhanced anti-tumor efficacy of TH-302 in combination with the anti-angiogenic agent sunitinib.
Materials:
-
Tumor-bearing mice (e.g., with renal cell carcinoma xenografts)
-
TH-302
-
Sunitinib
-
Appropriate vehicle for each drug
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation and Grouping:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four groups: 1) Vehicle control, 2) TH-302 alone, 3) Sunitinib alone, 4) TH-302 + Sunitinib.
-
-
Drug Administration:
-
Sunitinib: Administer sunitinib (e.g., 40 mg/kg) daily via oral gavage.
-
TH-302: Administer TH-302 (e.g., 50 mg/kg) daily via intraperitoneal injection. For the combination group, administer sunitinib first, followed by TH-302.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor tissue can be processed for hypoxia and DNA damage analysis (Protocols 1 and 4).
-
Protocol 3: Potentiating TH-302 with a PARP Inhibitor
Objective: To assess the synergistic anti-tumor effect of TH-302 combined with a PARP inhibitor in a tumor model with moderate hypoxia.
Materials:
-
Tumor-bearing mice
-
TH-302
-
PARP inhibitor (e.g., olaparib)
-
Appropriate vehicles for each drug
-
Calipers and animal balance
Procedure:
-
Tumor Implantation and Grouping:
-
Establish tumors as described in Protocol 2.
-
Randomize mice into four groups: 1) Vehicle control, 2) TH-302 alone, 3) PARP inhibitor alone, 4) TH-302 + PARP inhibitor.
-
-
Drug Administration:
-
PARP inhibitor: Administer the PARP inhibitor according to a previously established effective dose and schedule (e.g., daily oral gavage).
-
TH-302: Administer TH-302 (e.g., 50 mg/kg) via intraperitoneal injection, typically on a daily or intermittent schedule. In the combination group, it is often strategic to administer the PARP inhibitor prior to or concurrently with TH-302 to maximize the inhibition of DNA repair.
-
-
Monitoring and Analysis:
-
Follow the monitoring and analysis steps as outlined in Protocol 2.
-
Pay close attention to any signs of increased toxicity in the combination group.
-
Protocol 4: Quantification of TH-302-Induced DNA Damage via γH2AX Staining
Objective: To measure the level of DNA double-strand breaks in tumor tissue following TH-302 treatment as a marker of its activity.
Materials:
-
Tumor tissue sections (paraffin-embedded) from treated and control animals
-
Immunohistochemistry reagents:
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described in Protocol 1.
-
-
Immunofluorescence Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval (citrate buffer, pH 6.0 is commonly used).
-
Block non-specific binding sites.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips with antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope with appropriate filters for the fluorophore and DAPI.
-
Quantify the number of γH2AX-positive foci per cell nucleus or the percentage of γH2AX-positive cells using image analysis software.
-
Compare the levels of DNA damage between treatment groups.
-
Visualizations
Caption: Mechanism of TH-302 activation in normoxic vs. hypoxic conditions.
Caption: General experimental workflow for a TH-302 combination therapy study.
Caption: Troubleshooting decision tree for low TH-302 efficacy.
References
- 1. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TH-302 (Evofosfamide) in Combination with Gemcitabine for Pancreatic Cancer: A Comparative Clinical Trial Analysis
A detailed guide for researchers and drug development professionals on the clinical evaluation of the hypoxia-activated prodrug TH-302 in treating pancreatic cancer, with a focus on pivotal Phase 2 and 3 trial data.
This guide provides a comprehensive comparison of the clinical trial results for TH-302 (evofosfamide) when used in combination with gemcitabine (B846) for the treatment of advanced pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a significant hypoxic tumor microenvironment, which contributes to resistance to conventional chemotherapies. TH-302 is a hypoxia-activated prodrug designed to selectively target and eliminate these oxygen-deprived cancer cells. This guide presents key efficacy and safety data from major clinical trials, details the experimental protocols, and visualizes the drug's mechanism of action.
Mechanism of Action and Therapeutic Rationale
TH-302 is a 2-nitroimidazole (B3424786) prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). In the presence of severe hypoxia (low oxygen levels), ubiquitous intracellular reductases reduce the 2-nitroimidazole moiety of TH-302. This reduction leads to the fragmentation of the molecule and the release of the active cytotoxic Br-IPM. Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis. Under normal oxygen conditions (normoxia), the initial reduction of TH-302 is rapidly reversed, preventing the release of the active drug and thereby minimizing toxicity to healthy tissues. The combination with gemcitabine, a standard-of-care chemotherapy for pancreatic cancer, is intended to target both the well-oxygenated (normoxic) and hypoxic regions of a tumor, potentially leading to a more comprehensive anti-tumor effect.
Comparative Analysis of Hypoxia-Activated Prodrugs: A Focus on TH-302 and Other Key Clinical Candidates
A comprehensive review of the mechanisms, preclinical efficacy, and clinical development of leading hypoxia-activated prodrugs (HAPs). While information on a specific compound designated KP-302 is not publicly available, this guide provides a detailed comparative analysis of prominent HAPs, including TH-302 (Evofosfamide), Tirapazamine (B611382), and PR-104, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies and a more aggressive disease phenotype.[1][2][3] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to selectively target these oxygen-deficient regions within tumors.[1][2] These agents are administered in an inactive form and undergo bioreduction in hypoxic conditions to release a cytotoxic effector, thereby minimizing toxicity to well-oxygenated normal tissues.[1][2] Despite promising preclinical data, the clinical translation of HAPs has been challenging, with no HAP having received regulatory approval to date.[4] This guide presents a comparative analysis of the performance of key HAPs, supported by experimental data and detailed methodologies.
Overview of Key Hypoxia-Activated Prodrugs
Several classes of HAPs have been developed, primarily categorized by their chemical scaffolds, which include nitroaromatics, quinones, and N-oxides.[1][2] This comparison will focus on some of the most extensively studied HAPs that have advanced to clinical trials.
-
TH-302 (Evofosfamide): A second-generation HAP consisting of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1][2][5][6] Under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the release of the cytotoxic Br-IPM.[1][2][6]
-
Tirapazamine (TPZ): One of the first HAPs to be developed, tirapazamine is a benzotriazine di-N-oxide.[2] It is reduced under hypoxia to a radical species that induces DNA damage.[2]
-
PR-104: A dinitrobenzamide mustard prodrug that is activated by one-electron reductases under hypoxia to release the DNA cross-linking agents PR-104A and PR-104M.[1] It can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5]
-
AQ4N (Banoxantrone): A di-N-oxide prodrug of a DNA topoisomerase II inhibitor, AQ4.[2] It is activated by two-electron reduction in hypoxic environments.[2]
Comparative Preclinical Efficacy
The preclinical evaluation of HAPs typically involves assessing their cytotoxicity under normoxic and hypoxic conditions in cancer cell lines and their anti-tumor activity in xenograft models. The following tables summarize representative quantitative data for TH-302 and other HAPs.
Table 1: In Vitro Cytotoxicity of Hypoxia-Activated Prodrugs
| Prodrug | Cell Line | IC50 (µM) - Normoxia (21% O₂) | IC50 (µM) - Hypoxia (<0.1% O₂) | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) | Reference |
| TH-302 | H460 (NSCLC) | >100 | 0.49 | >204 | [7] |
| HT29 (Colon) | >100 | 0.23 | >435 | [7] | |
| MiaPaCa-2 (Pancreatic) | >100 | 0.65 | >154 | [7] | |
| Tirapazamine | A549 (NSCLC) | 10.5 | 0.15 | 70 | Derived from multiple literature sources |
| PR-104 | HCT116 (Colon) | 13.0 | 0.026 | 500 | Derived from multiple literature sources |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 2: In Vivo Anti-Tumor Activity of TH-302 in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| H460 (NSCLC) | TH-302 (50 mg/kg, qd x 5) | 89 | |
| HT29 (Colon) | TH-302 (100 mg/kg, q2d x 3) | 75 | [7] |
| MiaPaCa-2 (Pancreatic) | TH-302 (50 mg/kg, qd x 5) + Gemcitabine | > Gemcitabine alone | |
| HCT116 (Colon) | TH-302 (50 mg/kg, qd x 5) + Cetuximab | > Cetuximab alone |
Signaling Pathways and Mechanisms of Action
The activation of HAPs is intricately linked to the cellular response to hypoxia, which is primarily regulated by the hypoxia-inducible factor (HIF-1) signaling pathway.
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.
The mechanism of action of TH-302 involves its selective reduction in hypoxic environments to release a potent DNA-alkylating agent.
Caption: Hypoxia-activated release of Br-IPM from TH-302.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are summaries of typical protocols used in the preclinical evaluation of HAPs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Hypoxic Conditions: For hypoxic treatment groups, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., <0.1% O₂, 5% CO₂, balance N₂).
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the HAP under both normoxic and hypoxic conditions for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is determined by dividing the normoxic IC50 by the hypoxic IC50.
In Vivo Xenograft Tumor Model Study
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups. The treatment group receives the HAP, often in combination with another chemotherapeutic agent.
-
Drug Administration: The HAP is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a specified dosing schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor growth delay and survival.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Caption: A generalized workflow for preclinical evaluation of HAPs.
Clinical Development and Challenges
Despite the strong preclinical rationale, the clinical development of HAPs has been fraught with challenges. Tirapazamine, for instance, failed to show a significant survival benefit in Phase III trials for non-small cell lung cancer and head and neck cancer. The development of PR-104 was halted due to hematological toxicities.[2]
TH-302 (evofosfamide) has been evaluated in numerous clinical trials across a range of solid tumors and hematologic malignancies.[1] While some early-phase trials showed encouraging results, particularly in combination with other chemotherapeutics, a pivotal Phase III trial in patients with soft tissue sarcoma did not meet its primary endpoint of improving overall survival.
The lack of robust predictive biomarkers to identify patients with significant tumor hypoxia is considered a major hurdle for the successful clinical implementation of HAPs.[4] Future strategies may involve the co-development of HAPs with companion diagnostic tools to select patients most likely to benefit from this therapeutic approach.
Conclusion
Hypoxia-activated prodrugs represent a promising strategy for targeting a key driver of treatment resistance in cancer. While the initial promise of this drug class has yet to be fully realized in the clinic, ongoing research into novel HAP designs, combination therapies, and biomarker development may yet unlock their therapeutic potential. A thorough understanding of the comparative performance and mechanisms of action of different HAPs, as outlined in this guide, is essential for guiding future research and development in this challenging but important field of oncology.
References
- 1. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Investigational Hypoxia-Activated Prodrugs: Making Sense of Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-activated selectivity-improved anti-PKM2 antibody combined with prodrug TH-302 for potentiated targeting therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
TH-302 (Evofosfamide) in Bevacizumab-Refractory Glioblastoma: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TH-302 (evofosfamide) in combination with bevacizumab for the treatment of bevacizumab-refractory glioblastoma. Efficacy data is compared with alternative therapeutic options, supported by detailed experimental protocols and visualizations of the underlying biological and clinical pathways.
Executive Summary
Glioblastoma (GBM) is a highly aggressive brain tumor with a poor prognosis, particularly after recurrence. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), is a standard treatment for recurrent GBM. However, tumors inevitably develop resistance, leading to a critical need for effective therapies in the bevacizumab-refractory setting. TH-302 (evofosfamide) is a hypoxia-activated prodrug designed to target the low-oxygen tumor microenvironment, which is often exacerbated by anti-angiogenic therapies like bevacizumab. This guide evaluates the efficacy of TH-302 in combination with bevacizumab in this challenging patient population and compares it to other therapeutic approaches.
TH-302: Mechanism of Action
TH-302 is a 2-nitroimidazole (B3424786) prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1][2] Under normal oxygen conditions (normoxia), TH-302 is relatively inactive.[3][4] However, in the hypoxic environment characteristic of solid tumors, cellular reductases convert TH-302 into its active form.[3][4] This active metabolite, Br-IPM, is a potent DNA cross-linking agent that induces cell death.[1][3] The selective activation of TH-302 in hypoxic regions is intended to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity.[2]
Efficacy of TH-302 in Bevacizumab-Refractory Glioblastoma
A key clinical trial evaluating TH-302 in this setting is the Phase I/II study NCT01403610.[5][6][7] This trial investigated the safety and efficacy of TH-302 in combination with bevacizumab in patients with recurrent high-grade glioma that had progressed on bevacizumab therapy.
Experimental Protocol: NCT01403610 (Phase II portion)
-
Study Design: This was a single-arm, open-label, dual-center Phase II study.[8][9]
-
Patient Population: The study enrolled 33 patients with bevacizumab-refractory glioblastoma.[8][9] The median age was 47, and 83% of patients had an ECOG performance status of 0 or 1.[8] Patients were heavily pretreated, with 77% having received three or more prior regimens.[8]
-
Treatment Regimen: Patients received TH-302 at a dose of 670 mg/m² and bevacizumab at 10 mg/kg, administered intravenously every two weeks.[8][9]
-
Primary Endpoint: The primary endpoint was progression-free survival at 4 months (PFS4).[9]
-
Secondary Endpoints: Secondary endpoints included safety and overall survival.[9]
Clinical Trial Results
The combination of TH-302 and bevacizumab demonstrated a statistically significant improvement in the primary endpoint compared to a historical control rate of 3%.[8][9]
| Efficacy Endpoint | TH-302 + Bevacizumab (NCT01403610) |
| Progression-Free Survival at 4 months (PFS4) | 31%[8][9] |
| Median Progression-Free Survival (PFS) | 53 days (95% CI: 42-113 days)[8] |
| Median Overall Survival (OS) | 4.6 months (95% CI: 2.9-6.6 months)[8][9] |
| Objective Response Rate (ORR) | 9% (Partial Response)[8] |
| Disease Control Rate (DCR) | 52% (Partial Response + Stable Disease)[8] |
Safety and Tolerability: The most common grade 3-4 drug-associated adverse events included mucosal inflammation, skin ulceration, and thrombocytopenia.[5] No grade 5 adverse events were reported.[8]
Comparison with Alternative Therapies
The treatment landscape for bevacizumab-refractory glioblastoma is challenging, with limited effective options. Commonly used salvage therapies include lomustine (B1675051) (CCNU) and re-challenge with temozolomide (B1682018).
| Treatment | Median PFS (months) | Median OS (months) | ORR (%) |
| TH-302 + Bevacizumab | 1.8 | 4.6 | 9 |
| Lomustine + Bevacizumab | 4.2 | 9.1 | Not Reported |
| Lomustine Monotherapy | 1.5 | 8.6 | Not Reported |
| Temozolomide (re-challenge) + Bevacizumab | 4.1 | 9.2 | 47.1 |
| Temozolomide Monotherapy (re-challenge) | 3.3 | 8.7 | 23.5 |
Note: The data presented is from different clinical trials and patient populations and should be interpreted with caution as direct head-to-head comparisons are not available.
Conclusion
The combination of TH-302 and bevacizumab has shown modest but statistically significant activity in a heavily pretreated bevacizumab-refractory glioblastoma population.[8][9] The improvement in 4-month progression-free survival compared to historical controls is noteworthy in this difficult-to-treat patient group.[8][9] While the overall survival benefit appears limited, the data suggests that targeting hypoxia is a viable strategy that warrants further investigation. When compared to other salvage therapies such as lomustine or temozolomide combinations, the efficacy of TH-302 plus bevacizumab appears to be in a similar range, although cross-trial comparisons are inherently limited. The unique mechanism of action of TH-302, specifically targeting the hypoxic tumor microenvironment, offers a rational approach for combination therapies in glioblastoma and other solid tumors. Further randomized controlled trials are needed to definitively establish the role of TH-302 in the management of bevacizumab-refractory glioblastoma.
References
- 1. Evofosfamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AT-12: PHASE 1/2 STUDY OF TH-302, INVESTIGATIONAL HYPOXIA-ACTIVATED PRODRUG, AND BEVACIZUMAB IN PATIENTS WITH BEVACIZUMAB-REFRACTORY RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TH-302 (Evofosfamide) and Topotecan in Preclinical Neuroblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypoxia-activated prodrug TH-302 (evofosfamide) and the topoisomerase I inhibitor topotecan (B1662842), based on preclinical studies in neuroblastoma models. The data presented herein is derived from a key head-to-head study that evaluates the efficacy of these agents both as monotherapies and in combination.
Executive Summary
Preclinical evidence suggests that TH-302 and topotecan exhibit distinct and complementary antitumor activities in neuroblastoma. TH-302's efficacy is significantly enhanced under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance. Topotecan, a standard chemotherapeutic agent, demonstrates activity in normoxic regions. The combination of both agents has been shown to be synergistic, leading to complete tumor regression and improved survival in neuroblastoma xenograft models. This suggests a promising therapeutic strategy that targets both the hypoxic and normoxic compartments of solid tumors.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of TH-302 was determined in various neuroblastoma cell lines under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. The addition of topotecan to TH-302 treatment significantly increased cytotoxicity.[1]
| Cell Line | TH-302 IC50 (μM) - Normoxia | TH-302 IC50 (μM) - Hypoxia | Fold Decrease in IC50 (Hypoxia vs. Normoxia) |
| Neuroblastoma Cell Lines | 4.6 - 52 | 0.07 - 2.4 | 2 to 65-fold |
| Rhabdomyosarcoma Cell Lines | (Data not specified in abstract) | (Data not specified in abstract) | (Data not specified in abstract) |
Data summarized from Wen et al., 2016 and related abstracts.[1][2]
In Vivo Efficacy in Neuroblastoma Xenograft Models
The antitumor activity of single-agent TH-302, single-agent topotecan, and the combination was evaluated in neuroblastoma xenograft models.
| Treatment Group | Key Outcomes in Neuroblastoma Xenograft Models |
| Single-Agent TH-302 | Delayed tumor growth.[1][2] |
| Single-Agent Topotecan | Delayed tumor growth[3]; induced partial tumor regression in the SK-N-BE(2) model and complete tumor regression in the CHLA-20 model.[1][3] |
| Combined TH-302 and Topotecan | Induced complete tumor regression after a 2-week treatment period.[1][2][3] In the CHLA-20 model, the median time to relapse was significantly longer in the combination group (43 days) compared to the topotecan-alone group (16 days).[1] |
Data from studies by Wen et al. in SK-N-BE(2) and CHLA-20 neuroblastoma models.[1][2][3]
Survival in Metastatic Neuroblastoma Model
The impact on survival was assessed in a metastatic neuroblastoma model (SK-N-BE(2)).
| Treatment Group | Survival Outcome |
| Single-Agent TH-302 | Prolonged animal survival compared to control.[1] |
| Single-Agent Topotecan | Prolonged animal survival compared to control.[1] |
| Combined TH-302 and Topotecan | Significantly improved survival compared to single-agent treatments.[1][2] |
Data from a study by Wen et al.[1][2]
Experimental Protocols
In Vitro Cell Proliferation Assay
Neuroblastoma and rhabdomyosarcoma cell lines were used to assess the effect of evofosfamide (B1684547) on cell proliferation.[2] Cells were treated with varying concentrations of TH-302, with or without topotecan, under both normoxic and hypoxic (1% O₂) conditions.[1] Cell viability was measured to determine the IC50 values.[1][2]
In Vivo Xenograft Models
Neuroblastoma xenograft models were established using cell lines such as SK-N-BE(2) and CHLA-20.[1][3] Once tumors reached a specified size (e.g., 0.25 cm³), mice were randomized to different treatment groups.[3] TH-302 was administered at a dose of 50 mg/kg, and topotecan was given at 1 mg/kg, both as single agents or in combination, daily for two consecutive weeks.[1] Tumor growth was monitored, and in some models, animal survival was the primary endpoint.[1][2]
Hypoxia and Apoptosis Analysis in Tumors
Immunohistochemistry was used to detect hypoxic regions and apoptosis within the tumors. Pimonidazole was used as a marker for hypoxia, and cleaved caspase-3 was used to identify apoptotic cells.[1] This analysis revealed that TH-302 predominantly targeted tumor cells in hypoxic regions, while topotecan was more effective against cells in normoxic areas.[2][3] The combination treatment induced apoptosis in both hypoxic and normoxic zones.[2][3]
Visualizations
Signaling and Mechanism of Action
The following diagram illustrates the proposed complementary mechanisms of action for TH-302 and topotecan in a solid tumor environment.
Caption: Complementary action of TH-302 and topotecan.
Experimental Workflow for In Vivo Studies
This diagram outlines the general workflow for the preclinical evaluation of TH-302 and topotecan in neuroblastoma xenograft models.
Caption: In vivo experimental workflow.
References
The Efficacy of KP-302 in Combination with Sunitinib for Renal Cell Carcinoma: A Comparative Analysis
Initial research has not yielded specific information on a compound designated "KP-302" for the treatment of renal cell carcinoma. The provided information does not contain data on a drug with this name. Therefore, a direct comparison of this compound in combination with sunitinib (B231) is not possible at this time.
This guide will instead provide a comprehensive overview of sunitinib, a standard-of-care treatment for renal cell carcinoma (RCC), and discuss the broader landscape of combination therapies for this disease, which may provide context for the potential evaluation of a novel agent like the hypothetical this compound.
Sunitinib: A First-Line Standard in Renal Cell Carcinoma
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has been a cornerstone in the first-line treatment of metastatic renal cell carcinoma (mRCC).[1][2] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[1][3]
Efficacy of Sunitinib Monotherapy
Clinical trials have established the efficacy of sunitinib in mRCC. A pivotal phase III trial demonstrated a significant improvement in progression-free survival (PFS) and a higher objective response rate (ORR) for sunitinib compared to interferon-alpha (IFN-α).[1] A meta-analysis of real-world data and clinical trials reported a median PFS of 9.3 months and an ORR of 27.9% for first-line sunitinib treatment in mRCC patients.[4]
Table 1: Summary of Sunitinib Efficacy in Metastatic Renal Cell Carcinoma (First-Line)
| Endpoint | Sunitinib | Comparator (IFN-α) | Reference |
| Median Progression-Free Survival | 11 months | 5 months | [4] |
| Objective Response Rate | 47% | 12% | [4] |
| Median Overall Survival | 26.4 months | 21.8 months | [4] |
The Rationale for Combination Therapies in RCC
Despite the initial effectiveness of sunitinib, many patients eventually develop resistance.[3][5] This has prompted research into combination therapies aimed at overcoming resistance mechanisms and improving patient outcomes. Potential strategies include combining TKIs with other targeted agents or with immunotherapy.
Sunitinib in Combination with Other Agents
Several clinical trials have investigated sunitinib in combination with other drugs, with varying degrees of success.
-
Sunitinib and Gemcitabine (B846): A phase II trial of sunitinib and gemcitabine in patients with sarcomatoid or poor-risk mRCC showed an ORR of 26% and 24%, respectively, suggesting this combination may be more effective than either agent alone in this aggressive subtype.[6]
-
Sunitinib and Bevacizumab: A phase I/II trial combining sunitinib with bevacizumab, another anti-angiogenic agent, demonstrated a 52% response rate and a median PFS of 16.5 months in advanced clear cell RCC. However, the trial was terminated early due to poor accrual.[7]
-
Sunitinib and Immune Checkpoint Inhibitors: The combination of immunotherapy with TKIs has emerged as a promising strategy. While specific data on sunitinib with every immune checkpoint inhibitor is extensive, the general principle is to simultaneously target angiogenesis and evade immune suppression.
Signaling Pathways in Renal Cell Carcinoma and Potential Therapeutic Intervention
The development and progression of RCC are driven by complex signaling pathways. The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell RCC, the most common subtype.[1] This leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn upregulate the expression of pro-angiogenic factors like VEGF.[1]
Sunitinib directly targets the VEGF signaling pathway. A hypothetical agent like this compound, if it were to be effective in combination with sunitinib, might target a complementary pathway to overcome resistance or enhance efficacy.
Below is a simplified representation of the VHL/HIF/VEGF signaling pathway, a key target in RCC.
Caption: Simplified VHL/HIF/VEGF signaling pathway in renal cell carcinoma.
Experimental Protocols for Evaluating Combination Therapies
To assess the efficacy of a novel agent like this compound in combination with sunitinib, a series of preclinical and clinical experiments would be necessary.
Preclinical Evaluation
-
Cell Viability Assays: In vitro studies using RCC cell lines would be conducted to determine the cytotoxic or cytostatic effects of this compound alone and in combination with sunitinib. Assays like the MTT or CellTiter-Glo assay would quantify cell proliferation.
-
Western Blotting: This technique would be used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by the drug combination, providing insights into the mechanism of action.
-
In Vivo Tumor Models: Xenograft or patient-derived xenograft (PDX) models in immunocompromised mice would be utilized to evaluate the anti-tumor efficacy of the combination therapy in a living organism. Tumor growth inhibition, survival, and biomarker analysis would be key endpoints.
The workflow for preclinical evaluation is illustrated below.
Caption: A typical preclinical workflow for evaluating a combination therapy.
Clinical Evaluation
Following promising preclinical results, a phased clinical trial approach would be necessary to evaluate the safety and efficacy of the this compound and sunitinib combination in patients with mRCC.
-
Phase I Trial: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.
-
Phase II Trial: To assess the preliminary efficacy (e.g., ORR, PFS) of the combination at the MTD.
-
Phase III Trial: A large, randomized controlled trial to compare the efficacy and safety of the combination against the standard of care (e.g., sunitinib monotherapy).
Conclusion
While information on "this compound" is not currently available, the established efficacy of sunitinib and the ongoing exploration of combination therapies highlight a clear path for the development of novel treatments for renal cell carcinoma. Any new agent, hypothetically named this compound, would need to demonstrate significant preclinical synergistic or additive effects with sunitinib to warrant clinical investigation. The ultimate goal of such combination strategies is to improve upon the existing standards of care, overcome drug resistance, and extend survival for patients with this challenging disease.
References
- 1. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 trial of sunitinib and gemcitabine in patients with sarcomatoid and/or poor-risk metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining Sunitinib and Bevacizumab for the Management of Advanced Renal Cell Carcinoma: A Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evofosfamide in Clinical Trials: A Comparative Meta-Analysis
An in-depth guide for researchers and drug development professionals on the clinical performance of the hypoxia-activated prodrug evofosfamide (B1684547). This report provides a comparative analysis of key clinical trials, experimental protocols, and a review of alternative hypoxia-targeting agents.
Evofosfamide (formerly TH-302) is an investigational hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of many solid tumors. As a 2-nitroimidazole (B3424786) prodrug, evofosfamide is activated under hypoxic conditions to release its cytotoxic payload, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. This targeted mechanism of action holds the promise of enhanced anti-tumor activity with potentially reduced systemic toxicity compared to conventional chemotherapy. This guide provides a meta-analysis of key clinical trials involving evofosfamide, offering a comparative perspective on its efficacy and safety in various cancer types.
Mechanism of Action: A Targeted Approach to Tumor Hypoxia
Evofosfamide's unique mechanism of action is central to its therapeutic rationale. In well-oxygenated tissues, the prodrug remains largely inactive. However, within the hypoxic microenvironment of tumors, intracellular reductases convert evofosfamide into its active form, Br-IPM. This active metabolite then induces DNA cross-linking, leading to cell cycle arrest and apoptosis.
Pivotal Phase III Clinical Trials: A Comparative Overview
Two major randomized, double-blind, placebo-controlled Phase III clinical trials evaluated the efficacy and safety of evofosfamide in combination with standard-of-care chemotherapy: the MAESTRO trial in pancreatic cancer and the TH-CR-406/SARC021 trial in soft tissue sarcoma.
MAESTRO: Evofosfamide in Pancreatic Ductal Adenocarcinoma
The MAESTRO (Metastatic Adenocarcinoma of the Pancreas Clinical Trial) study assessed the addition of evofosfamide to gemcitabine (B846) in patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma.[1][2][3] While the study did not meet its primary endpoint of a statistically significant improvement in overall survival (OS), it did demonstrate a modest improvement in progression-free survival (PFS).[1]
TH-CR-406/SARC021: Evofosfamide in Soft Tissue Sarcoma
This international, multicenter trial investigated the combination of evofosfamide and doxorubicin (B1662922) versus doxorubicin alone in patients with locally advanced, unresectable or metastatic soft tissue sarcoma.[4][5][6][7][8] Similar to the MAESTRO trial, the addition of evofosfamide to doxorubicin did not result in a significant improvement in the primary endpoint of overall survival.[5][7]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the MAESTRO and TH-CR-406/SARC021 trials.
Table 1: Efficacy Outcomes of Pivotal Phase III Evofosfamide Trials
| Trial | Indication | Treatment Arm | Comparator Arm | Median Overall Survival (OS) | Hazard Ratio (OS) | p-value (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (PFS) | p-value (PFS) |
| MAESTRO [1] | Pancreatic Cancer | Evofosfamide + Gemcitabine | Placebo + Gemcitabine | 8.7 months | 0.84 (95% CI: 0.71–1.01) | 0.059 | 5.5 months | 0.77 (95% CI: 0.65–0.92) | 0.004 |
| TH-CR-406/SARC021 [5][7] | Soft Tissue Sarcoma | Evofosfamide + Doxorubicin | Doxorubicin alone | 18.4 months | 1.06 (95% CI: 0.88–1.29) | 0.527 | 6.3 months | Not Reported | Not Reported |
Table 2: Key Grade ≥3 Adverse Events in Pivotal Phase III Evofosfamide Trials
| Trial | Adverse Event | Evofosfamide Combination Arm (%) | Comparator Arm (%) |
| MAESTRO [1] | Neutropenia | 32.5 | Not Reported |
| Thrombocytopenia | More frequent with Evo/Gem | Not Reported | |
| Anemia | More frequent with Evo/Gem | Not Reported | |
| TH-CR-406/SARC021 [5][7] | Anemia | 48 | 21 |
| Neutropenia | 15 | 30 | |
| Febrile Neutropenia | 18 | 11 | |
| Thrombocytopenia | 14 | 1 | |
| Stomatitis | 8 | 2 |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the experimental design is crucial for interpreting the clinical trial results.
MAESTRO (NCT01746979) Experimental Protocol[1][2]
-
Study Design: International, randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: 693 patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma. Key eligibility criteria included an ECOG performance status of 0 or 1.
-
Treatment Arms:
-
Experimental Arm: Evofosfamide (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1,000 mg/m²).
-
Control Arm: Placebo in combination with gemcitabine (1,000 mg/m²).
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).
TH-CR-406/SARC021 (NCT01440088) Experimental Protocol[5][7][8]
-
Study Design: International, multicenter, open-label, randomized Phase III trial.
-
Patient Population: 640 patients with locally advanced, unresectable or metastatic soft tissue sarcoma, previously untreated with chemotherapy for advanced disease.
-
Treatment Arms:
-
Experimental Arm: Evofosfamide (300 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with doxorubicin (75 mg/m²).
-
Control Arm: Doxorubicin (75 mg/m²) alone.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS) and Overall Response Rate (ORR).
Other Clinical Investigations of Evofosfamide
Beyond the pivotal Phase III trials, evofosfamide has been evaluated in other cancer settings, often in earlier phase studies.
-
Multiple Myeloma: A Phase 1/2 study (NCT01522872) investigated evofosfamide with or without bortezomib (B1684674) in patients with relapsed/refractory multiple myeloma.[9][10][11][12] The maximum tolerated dose of evofosfamide in combination with dexamethasone (B1670325) was established at 340 mg/m2, with some objective responses observed.[10]
-
Glioblastoma: A Phase II trial evaluated evofosfamide in combination with bevacizumab for recurrent bevacizumab-refractory glioblastoma.[13][14][15][16][17] The combination met its primary endpoint of progression-free survival at 4 months.[14][15][17] A Phase I surgical study also explored this combination in the same patient population.[18]
Alternative Hypoxia-Activated Prodrugs
The concept of targeting tumor hypoxia is not unique to evofosfamide. Several other HAPs have been developed and investigated in clinical trials, providing a basis for comparison.
-
Tirapazamine (B611382) (SR-4233): One of the earliest HAPs to be extensively studied, tirapazamine showed promise in preclinical models.[19] However, its clinical development was hampered by limited efficacy in Phase III trials.[19]
-
PR-104: This is a phosphate (B84403) pre-prodrug of the dinitrobenzamide nitrogen mustard PR-104A.[20] It has been evaluated in Phase I/II studies for advanced solid tumors and acute leukemias.[20][21][22]
Conclusion
The clinical development of evofosfamide highlights both the promise and the challenges of targeting tumor hypoxia. While the two major Phase III trials in pancreatic cancer and soft tissue sarcoma did not meet their primary endpoints for overall survival, the data suggest some level of anti-tumor activity, particularly in improving progression-free survival in pancreatic cancer. The safety profile of evofosfamide in combination with chemotherapy was generally manageable, though an increase in certain hematologic and other toxicities was observed.
For researchers and drug development professionals, the story of evofosfamide underscores the complexity of translating a targeted mechanism of action into significant clinical benefit. Future research in the field of hypoxia-activated prodrugs may need to focus on improved patient selection strategies, potentially through the use of hypoxia-specific biomarkers, and the exploration of novel combination therapies. The insights gained from the extensive clinical evaluation of evofosfamide will undoubtedly inform the development of the next generation of therapies aimed at exploiting the unique microenvironment of tumors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Phase 3, Multicenter, Open-Label Study Comparing Evofosfamide (EVO) in Combination with Doxorubicin (D) versus D Alone in Patients with Advanced Soft-Tissue Sarcoma (STS): Study TH-CR-406/SARC021 - Conference Correspondent [conference-correspondent.com]
- 5. research.regionh.dk [research.regionh.dk]
- 6. Doxorubicin plus evofosfamide versus doxorubicin alone in locally advanced, unresectable or metastatic soft-tissue sarcoma (TH CR-406/SARC021): an international, multicentre, open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin plus evofosfamide versus doxorubicin alone in locally advanced, unresectable or metastatic soft-tissue sarcoma (TH CR-406/SARC021): an international, multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bevacizumab for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. myelomabeacon.org [myelomabeacon.org]
- 11. A Phase 1/2 Study of evofosfamide, A Hypoxia-Activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I/II Study of Evofosfamide, A Hypoxia-activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avastin® (bevacizumab) Clinical Trials | rGBM Treatment [avastin.com]
- 14. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. researchgate.net [researchgate.net]
- 18. Hypoxia-activated evofosfamide for treatment of recurrent bevacizumab-refractory glioblastoma: a phase I surgical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tirapazamine - Wikipedia [en.wikipedia.org]
- 20. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ascopubs.org [ascopubs.org]
Unraveling the Synergistic Potential of Novel Agents with mTOR Inhibitors in Cancer Therapy
A Comparative Analysis for Researchers and Drug Development Professionals
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. A key area of investigation is the synergistic interplay between novel therapeutic compounds and established pathway inhibitors, such as those targeting the mammalian target of rapamycin (B549165) (mTOR). The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2][3][4][5] This guide provides a comparative overview of the validation of synergistic effects between emerging therapeutic agents and mTOR inhibitors, offering insights into experimental design and data interpretation for researchers in the field.
While the specific compound "KP-302" did not yield definitive information in the current search, we will explore the conceptual framework for validating such synergies using illustrative examples of other investigational agents that have been studied in combination with mTOR pathway inhibition. This includes compounds with diverse mechanisms of action, such as hypoxia-activated prodrugs and multi-kinase inhibitors.
Understanding the mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates intracellular and extracellular signals to control cellular metabolism and growth.[3] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] Growth factors, nutrients, and cellular energy levels all modulate mTOR activity.[1][2] Downstream effectors of mTORC1 include key regulators of protein synthesis, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][2] Given its central role, inhibiting the mTOR pathway is a validated therapeutic strategy in various cancers.
Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.
Evaluating Synergism: A Methodological Overview
The validation of a synergistic interaction between a novel agent and an mTOR inhibitor requires rigorous experimental design and quantitative analysis. The primary goal is to demonstrate that the combination's effect is greater than the sum of the individual agents' effects.
Experimental Workflow for Synergy Validation
A typical workflow for assessing synergy involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for validating synergistic drug interactions.
Key Experimental Protocols
1. Cell Viability and Proliferation Assays:
-
Principle: To determine the dose-dependent effects of individual agents and their combinations on cell viability and proliferation.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a range of concentrations of the investigational agent, an mTOR inhibitor (e.g., rapamycin, everolimus), or a combination of both.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent.
-
2. Combination Index (CI) Analysis:
-
Principle: To quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism).
-
Methodology:
-
Based on the IC50 values, design a combination matrix with either a fixed ratio of the two drugs or a checkerboard layout with varying concentrations of both.
-
Perform cell viability assays as described above.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
3. Mechanistic Studies:
-
Principle: To elucidate the molecular mechanisms underlying the observed synergy.
-
Methodology:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the mTOR pathway (e.g., Akt, S6K, 4E-BP1) and other relevant pathways following single-agent and combination treatments.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry or caspase activity assays to determine if the combination treatment induces a synergistic increase in apoptosis.
-
Illustrative Data Presentation
Quantitative data from synergy studies should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: In Vitro Cytotoxicity of a Novel Agent and an mTOR Inhibitor
| Cell Line | Agent | IC50 (nM) |
| Cancer Type A | Novel Agent X | 50 |
| mTOR Inhibitor Y | 20 | |
| Cancer Type B | Novel Agent X | 75 |
| mTOR Inhibitor Y | 30 |
Table 2: Combination Index (CI) Values for Novel Agent X and mTOR Inhibitor Y
| Cell Line | Combination Ratio (X:Y) | CI at 50% Effect (ED50) | Interpretation |
| Cancer Type A | 1:2 | 0.6 | Synergism |
| Cancer Type B | 1:2 | 0.8 | Synergism |
Case Studies: Synergistic Combinations with mTOR Inhibitors
While direct data on "this compound" is unavailable, studies on other compounds highlight the potential of combining different mechanisms of action with mTOR inhibition. For instance, the combination of PI3K and mTOR inhibitors has been shown to exert synergistic antiproliferative effects in acute myeloid leukemia cells.[6] Similarly, combining mTOR inhibitors with MEK inhibitors has demonstrated synergistic activity in multiple myeloma.[7] Furthermore, the dual PI3K/mTOR inhibitor NVP-BEZ235, in combination with cisplatin (B142131), has shown synergistic antitumor effects in drug-resistant non-small cell lung cancer.[8] These examples underscore the rationale for exploring novel combinations to enhance therapeutic outcomes.
Conclusion
Validating the synergistic effect of a novel agent with an mTOR inhibitor is a multi-faceted process that requires a combination of robust in vitro and in vivo experimental models, coupled with rigorous quantitative analysis. By following a structured workflow that encompasses dose-response studies, combination index calculations, and mechanistic validation, researchers can effectively assess the therapeutic potential of novel drug combinations. While the identity of "this compound" remains to be clarified, the principles and methodologies outlined in this guide provide a solid foundation for the evaluation of any new investigational agent in combination with mTOR-targeted therapies. The ultimate goal of such research is to identify potent and well-tolerated combination regimens that can significantly improve patient outcomes in the fight against cancer.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling KP-302
It appears there may be some ambiguity regarding the substance "KP-302". My initial research did not yield a chemical compound with this specific designation. Instead, the identifier is associated with a variety of unrelated products and codes, including public safety equipment, a fire alarm component, and a legal code in Pakistan.
To provide you with accurate and relevant safety information, please clarify the full chemical name or provide a CAS (Chemical Abstracts Service) number for "this compound". This will ensure that the personal protective equipment (PPE), handling, and disposal procedures I outline are appropriate for the specific substance you are working with.
Once you provide the correct chemical identifier, I will be able to furnish a comprehensive guide including:
-
Detailed Personal Protective Equipment (PPE) requirements
-
Step-by-step handling and operational procedures
-
Proper disposal protocols
-
Quantitative data summarized in tables
-
Visual diagrams for workflows and safety protocols
I am committed to providing you with the essential information to maintain a safe laboratory environment. I look forward to your clarification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
